11-O-Methylpseurotin A
Descripción
Propiedades
Fórmula molecular |
C22H25NO8 |
|---|---|
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
8-benzoyl-2-[(Z)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |
InChI |
InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5- |
Clave InChI |
SLYDIPAXCVVRNY-WZUFQYTHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 11-O-Methylpseurotin A: Discovery, Biosynthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam core. Initially isolated from Aspergillus fumigatus and Sporothrix sp., its production can be stimulated through microbial co-culture. The biosynthesis of this compound is understood as a late-stage O-methylation of its precursor, pseurotin A, which is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). The primary reported biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion in the HOF1 gene, suggesting a potential mechanism of action related to the regulation of cytokinesis. This guide provides a comprehensive overview of the discovery, biosynthetic pathway, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and drug development efforts.
Discovery and Natural Sources
This compound is a naturally occurring secondary metabolite produced by fungi. It has been identified from a marine-derived strain of Aspergillus fumigatus and a species of Sporothrix.[1] Notably, the production of this compound by Aspergillus fumigatus can be induced when the fungus is co-cultured with the bacterium Streptomyces bullii, a phenomenon that is not observed when either microbe is cultured alone.[2][3] This suggests that microbial interactions can play a significant role in activating silent biosynthetic gene clusters.
Biosynthesis of this compound
The biosynthesis of this compound is intrinsically linked to that of its precursor, pseurotin A. The pseurotin family of compounds is assembled through a complex pathway involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA, which is encoded within the pso gene cluster.[4] A series of subsequent tailoring enzymes, including oxidases and methyltransferases also from the pso cluster, modify the core structure to generate the diverse array of pseurotin derivatives.[1]
The formation of this compound is proposed to be a final, late-stage modification of pseurotin A.[1] This reaction involves the O-methylation of the hydroxyl group at the C-11 position, a reaction catalyzed by an O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl donor.[1] While the specific O-methyltransferase responsible for this final step has not yet been definitively identified, it represents a common terminal modification in the biosynthesis of natural products.[1]
Proposed Biosynthetic Pathway of this compound
Biological Activity and Mechanism of Action
The most significant reported biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain that has a deletion of the HOF1 gene (hof1Δ).[5][6] The Hof1 protein is a key regulator of cytokinesis in yeast, where it is involved in the dynamics of the actomyosin (B1167339) ring and the formation of the septum during cell division.[7] This selective inhibition suggests that this compound's mechanism of action is related to the cell cycle, specifically the process of cytokinesis.[5]
In contrast to its specific activity against the hof1Δ yeast strain, this compound was found to be inactive in a larval zebrafish model used to screen for antiseizure activity.[5] While there is limited in vivo efficacy data for this compound itself, closely related analogs such as Pseurotin A and Pseurotin D have demonstrated anti-inflammatory and anti-cancer properties in various animal models.[5]
Postulated Signaling Pathway Inhibition in Saccharomyces cerevisiae
Quantitative Data
Quantitative data on the production yield of this compound from fungal fermentations is not extensively reported in the available literature.[1] The production of secondary metabolites is often highly dependent on the specific fungal strain, culture conditions, and extraction methods.[1]
The table below summarizes the available biological activity data for this compound and related pseurotin analogs.
| Compound | Organism/Model | Condition/Assay | Key Findings | Reference |
| This compound | Saccharomyces cerevisiae (Hof1 deletion strain) | Selective Inhibition | Selectively inhibits the growth of the hof1Δ strain. | [5] |
| This compound | Larval Zebrafish | Pentylenetetrazole (PTZ)-induced seizures | Inactive in preventing seizure activity. | [5] |
| Pseurotin A | Ovariectomized (OVX) Mouse | Osteoporosis | Prevented bone loss and reduced the number of osteoclasts. | [5] |
| Pseurotin A | Rat | Hepatocellular Carcinoma | Exerted an anti-hepatocarcinogenic effect. | [5] |
| Pseurotin D | Mouse | Ovalbumin-induced footpad edema | Decreased paw swelling and production of pro-inflammatory cytokines. | [5] |
Experimental Protocols
The following protocols are generalized methodologies based on described procedures for the isolation and characterization of pseurotins and other fungal secondary metabolites.
Fermentation and Extraction
-
Inoculation and Culture: A pure culture of Aspergillus fumigatus is used to inoculate a suitable liquid fermentation medium. A typical medium may consist of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.[1]
-
Incubation: The culture is incubated at 25-30°C with agitation (150-200 rpm) for several days to weeks to allow for fungal growth and the production of secondary metabolites.[1]
-
Harvesting: The fungal mycelium is separated from the culture broth by filtration or centrifugation.[1]
-
Solvent Extraction: Both the mycelium and the culture filtrate are extracted with an organic solvent, typically ethyl acetate (B1210297) or methanol, to partition the secondary metabolites. This step is often repeated to ensure complete extraction.[1]
-
Concentration: The organic solvent extracts are combined and concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the compounds of interest. This typically involves:
-
Column Chromatography: Initial separation on a silica (B1680970) gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
High-Performance Liquid Chromatography (HPLC): Further purification of fractions containing the target compound using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol).
-
-
Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To determine the chemical structure and stereochemistry.
-
Experimental Workflow for Isolation of this compound
Conclusion
This compound, a secondary metabolite from Aspergillus fumigatus, represents an intriguing member of the pseurotin family. Its discovery, particularly its induction through microbial co-culture, highlights the potential for discovering novel bioactive compounds from well-studied microorganisms under specific ecological conditions. While its biosynthesis is partially understood as a derivative of pseurotin A, the specific enzyme for its final methylation step remains to be identified. The selective inhibition of the Saccharomyces cerevisiae hof1Δ strain provides a valuable lead for investigating its mechanism of action, potentially targeting cell cycle regulation and cytokinesis. Although in vivo data is currently limited, the biological activities of related pseurotins suggest that this compound and its analogs may hold therapeutic potential. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers to further explore the chemistry, biology, and therapeutic applications of this fascinating fungal metabolite. Future research should focus on elucidating the specific molecular target of this compound, obtaining more extensive quantitative biological data, and exploring its efficacy in relevant disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BGC0001037 [mibig.secondarymetabolites.org]
A Technical Guide to the Natural Source of 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products. These compounds are characterized by a unique spirocyclic γ-lactam core and exhibit a range of biological activities. First identified from a marine-derived strain of Aspergillus fumigatus, this compound has garnered interest for its selective bioactivity. This technical guide provides a comprehensive overview of the natural sources, isolation, and biosynthesis of this compound, presenting detailed experimental protocols and quantitative data where available.
Natural Sources and Quantitative Data
This compound is a secondary metabolite produced by specific fungal species. To date, it has been isolated from two primary genera: Aspergillus and Sporothrix.[1] Co-cultivation of certain fungal isolates with bacteria has also been shown to induce its production, suggesting that its biosynthesis can be influenced by microbial interactions.[1]
Quantitative yield data for this compound from fungal fermentations is not extensively reported in the available literature. The production of secondary metabolites is often highly dependent on the specific fungal strain, culture conditions, and extraction methods.[1] However, the isolation of this compound alongside other pseurotin analogues suggests that it is a naturally occurring derivative within the broader pseurotin biosynthetic pathway.[1]
Table 1: Natural Sources of this compound and Co-isolated Pseurotins
| Producing Organism | Reported Co-isolated Pseurotins |
| Aspergillus fumigatus (marine-derived) | Pseurotin A |
| Sporothrix sp. | Not specified |
| Fungal isolate MR2012 (in co-culture) | Pseurotin G, Terezine D |
Biosynthesis
This compound belongs to the pseurotin family of fungal metabolites, which are biosynthesized through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1] The core structure is assembled by the hybrid enzyme PsoA. Subsequent tailoring enzymes, including oxidases and methyltransferases from the pso gene cluster, modify this core to generate the diverse array of pseurotin derivatives.[1]
The formation of this compound is proposed to be a late-stage modification of pseurotin A.[1] This reaction involves the enzymatic O-methylation of the hydroxyl group at the C-11 position, catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl group donor.[1] While the specific enzyme responsible for this final step has not been definitively characterized, it represents a common terminal modification in natural product biosynthesis.[1]
Experimental Protocols
The following is a generalized protocol for the isolation and purification of this compound from a fungal culture, based on described methodologies for pseurotins and other fungal metabolites.[1]
I. Fungal Fermentation
-
Inoculation and Culture: A pure culture of the producing fungal strain (e.g., Aspergillus fumigatus) is used to inoculate a suitable liquid fermentation medium. A typical medium might consist of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.[1]
-
Incubation: The culture is incubated under controlled conditions of temperature (typically 25-30°C) and agitation (e.g., 150-200 rpm) for a period of several days to weeks to allow for fungal growth and production of secondary metabolites.[1]
II. Extraction of Fungal Metabolites
-
Harvesting: The fungal biomass (mycelium) is separated from the culture broth by filtration or centrifugation.[1]
-
Solvent Extraction: Both the mycelium and the culture filtrate are extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH), to partition the secondary metabolites from the aqueous and solid phases. This process is often repeated multiple times to ensure complete extraction.[1]
-
Concentration: The organic solvent extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[1]
III. Purification
-
Chromatography: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:
-
Silica Gel Column Chromatography: The extract is fractionated using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).
-
High-Performance Liquid Chromatography (HPLC): The bioactive fractions are further purified by reversed-phase HPLC using a C18 column. A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve high-resolution separation of the individual compounds.[1]
-
IV. Structure Elucidation
The pure compound is subjected to a suite of analytical techniques to confirm its identity and structure.[1] These include:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure and stereochemistry.
Biological Activity and Signaling Pathways
The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.[2] The Hof1 protein is involved in the regulation of mitosis and cytokinesis, suggesting a potential mechanism of action related to cell cycle control for this compound.[2]
While the specific signaling pathways modulated by this compound have not been fully elucidated, the biological activities of other pseurotins, such as pseurotin A and D, are often attributed to their modulation of the STAT (Signal Transducer and Activator of Transcription) pathway, which is crucial in immune responses and cell growth.[2] It is plausible that this compound may exert its effects through similar mechanisms, though further research is required.
Conclusion
This compound is a naturally occurring fungal metabolite with interesting selective biological activity. While its full therapeutic potential and mechanisms of action are still under investigation, this guide provides a foundational understanding of its natural sources, biosynthesis, and methods for its isolation and characterization. Further research is warranted to explore its specific signaling pathway interactions and to quantify its production in various fungal strains and culture conditions.
References
biosynthesis of 11-O-Methylpseurotin A
An In-depth Technical Guide to the Biosynthesis of 11-O-Methylpseurotin A
Executive Summary
This compound is a fungal secondary metabolite belonging to the pseurotin (B1257602) family, a class of compounds noted for their unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core structure and diverse biological activities.[1] Isolated from marine-derived Aspergillus fumigatus and Sporothrix sp., this compound is a derivative of the more extensively studied pseurotin A.[1][2] The biosynthesis of pseurotin A is orchestrated by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) and a series of tailoring enzymes encoded by the pso gene cluster.[1][3] While the pathway to pseurotin A has been largely elucidated, the final enzymatic step—a crucial O-methylation at the C-11 position to yield this compound—remains an unresolved aspect of its biosynthesis. The specific O-methyltransferase responsible for this conversion has not yet been identified.[1][2] This guide synthesizes the current understanding of the biosynthetic pathway, presents the available data, and details the experimental methodologies used to investigate this class of molecules.
The Pseurotin A Biosynthetic Pathway: Foundation for this compound
The is contingent on the prior formation of its immediate precursor, pseurotin A. The genetic blueprint for pseurotin A production is located in the pso gene cluster, which has been identified and characterized in Aspergillus fumigatus.[1][4] The assembly line begins with the hybrid PKS-NRPS enzyme, PsoA, which constructs the core scaffold, followed by a cascade of modifications by tailoring enzymes.[2]
The pso Gene Cluster and Enzyme Functions
The synthesis of the pseurotin core and its subsequent modifications are catalyzed by enzymes encoded within the pso gene cluster. The functions of the key enzymes have been inferred through systematic gene deletion studies and in vitro assays.[1][3]
| Gene | Enzyme | Proposed Function | Reference |
| psoA | PsoA | Hybrid PKS-NRPS; assembles the core scaffold. | [1][3] |
| psoB | PsoB | Putative hydrolase; potentially involved in 2-pyrrolidine ring closure. | [1] |
| psoC | PsoC | O-methyltransferase; specifically methylates the C-8 hydroxyl group. | [1][3] |
| psoD | PsoD | Cytochrome P450; oxidizes the benzyl (B1604629) carbon (C-17) to a conjugated ketone. | [3] |
| psoE | PsoE | Predicted Glutathione S-transferase (GST); isomerizes a C=C bond in the polyketide tail from E to Z configuration. | [3][5] |
| psoF | PsoF | Epoxidase; catalyzes the epoxidation of the remaining trans double bond in the tail, which is then hydrolyzed to form pseurotin A. | [3] |
| psoG | PsoG | Hypothetical protein of unknown function. | [1] |
Biosynthetic Pathway Diagram
The following diagram illustrates the proposed enzymatic steps in the conversion of the PKS-NRPS product to pseurotin A.
Caption: Proposed biosynthetic pathway of Pseurotin A.
The Unidentified Final Step: O-Methylation of Pseurotin A
The conversion of pseurotin A to this compound involves a targeted O-methylation of the hydroxyl group at the C-11 position.[2] This reaction is presumed to be catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl donor.[2] Crucially, the characterized methyltransferase from the pso cluster, PsoC, has been shown to act specifically on the C-8 hydroxyl group, indicating that a different, yet-to-be-identified methyltransferase is responsible for the C-11 methylation.[1][3]
Caption: Proposed final methylation step to form this compound.
Quantitative and Production Data
Quantitative yield data for this compound from fungal fermentations are not widely available in the literature, as production is highly dependent on the specific strain and culture conditions.[2] However, co-production with other pseurotin analogues has been reported.
| Compound | Producing Organism | Reported Co-isolated Pseurotins | Reference |
| This compound | Aspergillus fumigatus (marine-derived) | Pseurotin A | [2] |
| This compound | Sporothrix sp. | Not Specified | [2] |
| This compound | Fungal isolate MR2012 (in co-culture) | Pseurotin G, Terezine D | [2] |
Experimental Protocols
Elucidating the requires a combination of analytical chemistry, molecular biology, and biochemistry. Below are representative protocols for key experiments.
Protocol: Identification of Pseurotins by HPLC-MS
This protocol is designed for the detection and identification of pseurotin A and this compound from fungal culture extracts.
-
Sample Preparation:
-
Grow the fungal strain (e.g., Aspergillus fumigatus) in a suitable liquid medium under conditions known to induce secondary metabolite production (e.g., hypoxia).[4]
-
Separate the mycelium from the culture broth by filtration.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in a known volume of methanol (B129727) for analysis.
-
-
HPLC-MS Conditions:
-
HPLC System: Surveyor HPLC system or equivalent.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Gradient: Start with 2% B, ramp to 98% B over 30 minutes, hold for 5 minutes, and return to initial conditions.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Mass Spectrometer: Electrospray ionization (ESI) source in positive ion mode.
-
Detection: Scan for the expected m/z values of Pseurotin A [M+H]⁺ (432.16) and this compound [M+H]⁺ (446.18).
-
-
Data Analysis:
-
Compare the retention times and mass spectra of peaks in the sample extract with those of authentic standards for pseurotin A and this compound.
-
Protocol: Gene Deletion of a Candidate O-Methyltransferase
This protocol outlines the steps to investigate the function of a candidate gene hypothesized to encode the C-11 O-methyltransferase.
-
Construct Generation:
-
Identify a candidate O-methyltransferase gene in the A. fumigatus genome using bioinformatics (e.g., BLAST search with known methyltransferase sequences).
-
Amplify the 5' and 3' flanking regions (approx. 1-1.5 kb each) of the target gene by PCR.
-
Amplify a selectable marker cassette (e.g., hygromycin resistance, hph).
-
Assemble the 5' flank, marker cassette, and 3' flank into a single deletion construct using fusion PCR or Gibson assembly.
-
-
Fungal Transformation:
-
Prepare protoplasts from young A. fumigatus mycelia using a lytic enzyme mixture.
-
Transform the protoplasts with the deletion construct using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin).
-
-
Screening and Verification:
-
Isolate genomic DNA from putative transformants.
-
Verify the correct homologous recombination event and gene deletion using diagnostic PCR and Southern blotting.
-
-
Metabolite Analysis:
-
Cultivate the confirmed gene deletion mutant and the wild-type strain under producing conditions.
-
Extract the secondary metabolites and analyze by HPLC-MS as described in Protocol 4.1.
-
A successful identification will result in the mutant strain producing pseurotin A but failing to produce this compound.
-
Experimental and Logical Workflow
The logical workflow for identifying the unknown O-methyltransferase involves a multi-step approach, from candidate gene identification to final enzymatic verification.
References
An In-depth Technical Guide to the 11-O-Methylpseurotin A PKS-NRPS Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family, a class of compounds characterized by a unique heterospirocyclic γ-lactam core.[1] These molecules, biosynthesized by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) pathway, have garnered significant interest for their diverse biological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a focus on the enzymatic machinery, genetic regulation, and key experimental methodologies. While the biosynthesis of its immediate precursor, pseurotin A, in organisms such as Aspergillus fumigatus is well-documented, the final O-methylation step to yield this compound remains an area of active investigation.[2] This document aims to consolidate the current understanding of this intricate pathway to support further research and drug development efforts.
The Biosynthetic Pathway of Pseurotin A
The biosynthesis of pseurotin A is orchestrated by the pso gene cluster, which encodes a suite of enzymes responsible for the assembly and modification of its core structure.[2] The pathway is initiated by a hybrid PKS-NRPS enzyme, PsoA, which generates the initial scaffold. This is followed by a series of post-PKS-NRPS modifications, including oxidations, methylations, and isomerizations, to yield pseurotin A.[2]
Key Enzymes in the Pseurotin A Biosynthetic Pathway
The following table summarizes the known and putative functions of the enzymes encoded by the pso gene cluster involved in the biosynthesis of pseurotin A.
| Gene | Enzyme | Putative Function |
| psoA | PsoA | Hybrid PKS-NRPS; synthesizes the core scaffold. |
| psoB | PsoB | Putative hydrolase; potentially involved in 2-pyrrolidine ring closure. |
| psoC | PsoC | S-adenosylmethionine (SAM)-dependent O-methyltransferase; methylates the C-8 hydroxyl group. |
| psoD | PsoD | Cytochrome P450 monooxygenase; oxidizes the benzyl (B1604629) group. |
| psoE | PsoE | Glutathione S-transferase (GST)-like enzyme; catalyzes trans to cis isomerization. |
| psoF | PsoF | Bifunctional epoxidase/C-methyltransferase. |
The Unidentified Final Step: 11-O-Methylation
While the pathway to pseurotin A is well-characterized, the specific enzyme responsible for the final O-methylation at the C-11 position to produce this compound has not yet been identified. The known O-methyltransferase in the cluster, PsoC, acts on the C-8 hydroxyl group.[2] This suggests the involvement of a different, yet-to-be-discovered methyltransferase.
Visualization of the Pseurotin A Biosynthetic Pathway
The following diagram illustrates the known steps in the biosynthesis of pseurotin A from its precursors.
References
Unraveling the Pseurotin Biosynthetic Pathway: A Technical Guide to Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseurotins are a class of fungal secondary metabolites characterized by a unique 1-oxa-7-azaspiro[1][1]non-2-ene-4,6-dione core structure.[2] These natural products, primarily isolated from various species of Aspergillus, exhibit a range of promising biological activities, including the inhibition of monoamine oxidase and the induction of cell differentiation, making them attractive targets for drug discovery and development.[2] The biosynthesis of these complex molecules is orchestrated by a dedicated biosynthetic gene cluster (BGC). This technical guide provides an in-depth analysis of the pseurotin (B1257602) BGC, detailing the functions of the encoded enzymes, the biosynthetic pathway, and comprehensive protocols for the experimental investigation of this fascinating system.
The Pseurotin Biosynthetic Gene Cluster
The pseurotin BGC in Aspergillus fumigatus is a compelling example of fungal secondary metabolite biosynthesis. It comprises a core polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid enzyme and a suite of tailoring enzymes that collectively assemble the final pseurotin scaffold. The cluster's genes are often found intertwined with the fumagillin (B1674178) BGC, forming a "supercluster."[3]
Core Genes and Their Functions
The functional analysis of the pseurotin BGC has been largely elucidated through systematic gene deletion and heterologous expression studies.[2] The key genes and their proposed functions are summarized in the table below.
| Gene | Locus Tag (A. fumigatus Af293) | Protein Size (Amino Acids) | Proposed Function |
| psoA | AFUA_8G00530 | 4092 | Hybrid PKS-NRPS; responsible for the biosynthesis of the core spiro-ring structure from a polyketide chain and phenylalanine.[2] |
| psoB | AFUA_8G00520 | 453 | Putative hydrolase. |
| psoC | AFUA_8G00510 | 443 | FAD-dependent monooxygenase; involved in oxidation steps.[2] |
| psoD | AFUA_8G00500 | 520 | Cytochrome P450 monooxygenase; catalyzes the hydroxylation of an early intermediate.[2] |
| psoE | AFUA_8G00490 | 225 | Glutathione S-transferase; participates in the isomerization of an olefinic bond in a pathway intermediate.[4] |
| psoF | AFUA_8G00460 | 733 | Bifunctional C-methyltransferase/epoxidase; performs a key C-methylation and a subsequent epoxidation.[2][4] |
| psoG | AFUA_8G00450 | 280 | Putative hydrolase. |
| fapR | AFUA_8G00420 | 576 | Zn(II)2Cys6 transcription factor; pathway-specific regulator of both the pseurotin and fumagillin BGCs.[3] |
The Pseurotin Biosynthetic Pathway
The biosynthesis of pseurotin A, a prominent member of the pseurotin family, commences with the foundational steps catalyzed by the hybrid PKS-NRPS enzyme, PsoA. This is followed by a series of intricate tailoring reactions including oxidations, methylation, and isomerizations, ultimately yielding the complex final product. The proposed biosynthetic pathway is depicted below.
Caption: Proposed biosynthetic pathway of pseurotin A.
Experimental Protocols
Gene Knockout in Aspergillus fumigatus via Homologous Recombination
This protocol describes a method for generating targeted gene deletions in A. fumigatus to investigate the function of genes within the pseurotin BGC.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unraveling the Biological Activity of 11-O-Methylpseurotin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Methylpseurotin A, a fungal metabolite derived from Aspergillus fumigatus, has emerged as a molecule of interest due to its specific biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a particular focus on its selective inhibitory action. This document synthesizes available data on its activity, outlines key experimental protocols, and presents visual representations of the implicated signaling pathways to facilitate further research and drug development efforts. While research on this compound is still in its nascent stages, this guide consolidates the existing knowledge to serve as a foundational resource for the scientific community.
Introduction
Pseurotins are a class of fungal secondary metabolites known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antifungal properties.[1][2] this compound is a derivative of the more extensively studied Pseurotin (B1257602) A.[3] The primary reported biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene (hof1Δ).[4][5][6] This specificity suggests a potential mechanism of action centered around the cellular processes regulated by the Hof1 protein, primarily cytokinesis.[4][6] In contrast to its specific in vitro activity, in vivo studies have so far been limited, with one report indicating its inactivity in a larval zebrafish model for antiseizure activity.[4] This guide will delve into the known biological activities, experimental methodologies, and postulated signaling pathways associated with this compound and its close analog, Pseurotin A.
Quantitative Data on Biological Activity
The available quantitative data for this compound is limited. Its primary activity has been qualitatively described as selective inhibition. For comparative purposes, this section also includes quantitative data for the parent compound, Pseurotin A.
Table 1: Biological Activity of this compound
| Compound | Target Organism/Assay | Result |
| This compound | Saccharomyces cerevisiae (hof1Δ strain) | Selective inhibition of growth[4][5][6] |
| This compound | Larval Zebrafish (PTZ-induced seizures) | Inactive[4] |
Table 2: Biological Activity of Pseurotin A
| Compound | Target Organism/Cell Line | Assay Type | Result (IC50) |
| Pseurotin A | Glioma Cells | Proliferation Assay | 0.51–29.3 μM[1] |
| Pseurotin A | HepG2 hepatocellular carcinoma cells | PCSK9 Secretion Assay | 1.20 μM[7] |
Experimental Protocols
Yeast Halo Assay for Selective Inhibition
This assay is a fundamental method to identify compounds that selectively inhibit the growth of a specific yeast mutant strain.[4]
Protocol:
-
Yeast Strain Preparation: A lawn of the wild-type and the hof1Δ mutant Saccharomyces cerevisiae strains are separately and evenly spread onto solid yeast extract-peptone-dextrose (YPD) agar (B569324) plates.[4]
-
Compound Application: A sterile filter paper disc is impregnated with a known concentration of this compound.[4]
-
Incubation: The plates are incubated at 30°C for 24-48 hours to allow for yeast growth.[4]
-
Zone of Inhibition Measurement: The compound diffuses from the disc, creating a concentration gradient. A clear "halo" or zone of inhibition around the disc indicates growth inhibition. The diameter of this zone is proportional to the compound's potency against that strain.[4] Selective inhibition is observed when a larger halo is present on the hof1Δ plate compared to the wild-type plate.
Signaling Pathways and Mechanisms of Action
Postulated Inhibition of Hof1-Mediated Cytokinesis by this compound
The selective inhibition of the hof1Δ strain by this compound strongly suggests an interaction with the cellular machinery involved in cytokinesis, where Hof1 plays a crucial role.[4][6] Hof1 is an F-BAR protein that regulates the assembly and contraction of the actomyosin (B1167339) ring, a key structure for cell division in yeast.[5][8] It is itself regulated by phosphorylation by the polo-like kinase Cdc5 and the mitotic exit network (MEN) kinase Dbf2-Mob1.[5] The degradation of Hof1 via the SCF-Grr1 ubiquitin ligase pathway is also critical for efficient actomyosin ring contraction.[8]
The following diagram illustrates the postulated mechanism where this compound may exacerbate the effects of Hof1 absence, leading to synthetic lethality.
Pseurotin A and the JAK/STAT Signaling Pathway
Pseurotin A and D have been shown to modulate the JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway, which is critical for immune responses and cell growth.[4] This pathway transmits information from extracellular cytokine signals to the nucleus, leading to gene transcription.
Pseurotin A and the PCSK9-LDLR Axis
Pseurotin A has been identified as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion and its interaction with the low-density lipoprotein receptor (LDLR).[7][9] By inhibiting PCSK9, Pseurotin A prevents the degradation of LDLR, leading to increased clearance of LDL cholesterol. This mechanism is particularly relevant in the context of certain cancers that are dependent on cholesterol metabolism.[10][11]
Conclusion
This compound demonstrates a highly specific biological activity through the selective inhibition of a Saccharomyces cerevisiae hof1Δ strain, pointing towards a mechanism of action intertwined with cytokinesis. While quantitative data and in vivo studies remain limited, the specificity of its action warrants further investigation to elucidate its precise molecular target and therapeutic potential. The broader activities of its parent compound, Pseurotin A, against cancer-related signaling pathways such as JAK/STAT and the PCSK9-LDLR axis, provide a compelling rationale for the continued exploration of the pseurotin family of natural products in drug discovery and development. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. alliancegenome.org [alliancegenome.org]
- 2. researchgate.net [researchgate.net]
- 3. molbiolcell.org [molbiolcell.org]
- 4. benchchem.com [benchchem.com]
- 5. Phosphorylation-dependent regulation of the F-BAR protein Hof1 during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseurotin A as a novel suppressor of hormone dependent breast cancer progression and recurrence by inhibiting PCSK9 secretion and interaction with LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of Hof1 by SCFGrr1 is important for actomyosin contraction during cytokinesis in yeast | The EMBO Journal [link.springer.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Unraveling the Mechanism of Action of 11-O-Methylpseurotin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Methylpseurotin A, a fungal metabolite, has emerged as a molecule of interest due to its selective bioactivity. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action. Direct research on this compound is in its early stages, with the most definitive findings pointing towards a role in cell cycle regulation through the targeting of the Hof1 protein in Saccharomyces cerevisiae. To provide a more complete picture for researchers, this guide also delves into the well-documented mechanisms of its parent compound, Pseurotin A. The established anti-inflammatory, anti-cancer, and cholesterol-lowering activities of Pseurotin A, mediated through the inhibition of key signaling pathways such as STAT, MAPK, NF-κB, and the PCSK9-LDLR axis, offer valuable insights into the potential therapeutic applications of this compound. This document synthesizes available quantitative data, presents detailed experimental protocols for key assays, and provides visual representations of the implicated signaling pathways to facilitate further investigation into this promising compound.
Introduction
This compound is a derivative of Pseurotin A, a natural product isolated from various fungal species. While research on this compound is still nascent, its structural similarity to Pseurotin A suggests a shared potential for a diverse range of biological activities. The primary reported bioactivity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, indicating a potential mechanism of action related to cell cycle control and cytokinesis.[1]
Pseurotin A has been more extensively studied and has demonstrated a wider range of therapeutic effects, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties. These effects are attributed to its ability to modulate critical signaling pathways. This guide will first detail the known mechanism of action for this compound and then explore the established pathways of Pseurotin A to provide a predictive framework for future research on its methylated derivative.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, Pseurotin A, to provide a comparative reference for experimental design.
Table 1: In Vitro Cytotoxicity and Bioactivity of Pseurotin Analogs
| Compound | Cell Line/Organism | Assay | IC50 / Result |
| This compound | Saccharomyces cerevisiae (hof1Δ mutant) | Yeast Halo Assay / Survival Assay | Selective inhibition and decreased survival[1] |
| Pseurotin A | HepG2 (Human Hepatocellular Carcinoma) | PCSK9 Secretion Inhibition | 1.2 µM[2] |
| Pseurotin A | Bacillus cereus | Minimum Inhibitory Concentration (MIC) | 64 µg/mL[1] |
| Pseurotin A | Shigella shiga | Minimum Inhibitory Concentration (MIC) | 64 µg/mL[1] |
| Pseurotin A | Coprinus cinereus (Chitin Synthase) | Enzyme Inhibition | 81 µM[1] |
| Pseurotin A | A549 (Human Non-small Cell Lung Cancer) | Cytotoxicity | 6.03 ± 0.21 µg/mL |
| Pseurotin A | H1975 (Human Non-small Cell Lung Cancer) | Cytotoxicity | 5.58 ± 0.15 µg/mL |
| Pseurotin A | MCF-7 (Human Breast Cancer) | Cytotoxicity | 1.27 - 1.50 µM |
| Pseurotin D | MCF-7 (Human Breast Cancer) | Cytotoxicity | 15.6 µM |
Known Mechanism of Action of this compound
The most significant finding to date for this compound is its selective inhibitory effect on a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1] Hof1 is a crucial protein involved in the regulation of cytokinesis, the final stage of cell division. It plays a role in the coordination of actomyosin (B1167339) ring contraction and septum formation. The selective inhibition of the hof1Δ mutant suggests that this compound may target a pathway that becomes essential for viability in the absence of Hof1, or it may directly interact with a component of the cytokinesis machinery that is functionally redundant with Hof1.
Postulated Signaling Pathway in Saccharomyces cerevisiae
The selective inhibition of the hof1Δ yeast strain by this compound points to a specific mode of action related to the intricate process of cell division.
References
Unraveling the Role of 11-O-Methylpseurotin A in Cytokinesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Methylpseurotin A, a fungal metabolite derived from Aspergillus fumigatus, has emerged as a molecule of interest in the study of cell division, specifically cytokinesis. This technical guide provides a comprehensive overview of the current understanding of this compound's role in this fundamental biological process. Through a detailed examination of its selective inhibitory effects on a key cytokinesis regulator in Saccharomyces cerevisiae, this document outlines the compound's mechanism of action, presents available quantitative data, details experimental methodologies, and provides visual representations of the pertinent biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in cell biology, mycology, and drug discovery, facilitating further investigation into the therapeutic and research potential of this compound.
Introduction to this compound and Cytokinesis
Cytokinesis is the final and critical stage of cell division, where a single cell physically divides into two daughter cells.[1] This process is orchestrated by a complex and dynamic interplay of proteins that ensure the faithful partitioning of cellular contents. In the budding yeast Saccharomyces cerevisiae, a powerful model organism for studying eukaryotic cell biology, cytokinesis involves the formation and contraction of an actomyosin (B1167339) ring and the synthesis of a chitinous septum at the division site.
This compound is a member of the pseurotin (B1257602) family of fungal natural products, characterized by a unique spirocyclic γ-lactam core structure.[2] It was identified from a marine-derived strain of Aspergillus fumigatus through a bioassay-guided fractionation approach.[3][4] What makes this compound particularly noteworthy is its selective inhibitory activity against a yeast strain with a deletion of the HOF1 gene, pointing to a specific interaction with the cytokinesis machinery.[3][4]
Mechanism of Action: Targeting the Hof1-Mediated Cytokinesis Pathway
The primary mechanism of action of this compound in disrupting cytokinesis is its synthetic lethal interaction with the deletion of the HOF1 gene in S. cerevisiae.[3][4] Hof1 is a key scaffolding protein that plays a multifaceted role in the late stages of mitosis and cytokinesis.
The Central Role of Hof1 in Cytokinesis
Hof1 is a member of the F-BAR protein family and is crucial for coordinating actomyosin ring contraction with septum formation.[2] Its functions include:
-
Localization to the Bud Neck: Hof1 localizes to the bud neck, the future site of cell division, in the G2/M phase of the cell cycle. This localization is dependent on septins, a group of GTP-binding proteins that form a ring structure at the bud neck.[5][6]
-
Interaction with Key Cytokinesis Proteins: Hof1 acts as a molecular hub, interacting with several critical proteins involved in cytokinesis:
-
Myo1: The heavy chain of myosin-II, a motor protein essential for the contractile force of the actomyosin ring.[2]
-
Chs2: Chitin synthase II, the enzyme responsible for synthesizing the primary septum.[2]
-
Septins (specifically Cdc10): Hof1's interaction with septins is crucial for its initial recruitment to the division site.[2]
-
-
Regulation of Actomyosin Ring Dynamics and Septum Formation: Hof1 is thought to modulate the stability and contraction of the actomyosin ring and to couple this contraction with the localized activity of Chs2 for efficient septum formation.[5]
Postulated Inhibition by this compound
The selective inhibition of the hof1Δ strain by this compound suggests that the compound targets a pathway that becomes essential for viability when Hof1 is absent. While the direct molecular target of this compound has not yet been definitively identified, the genetic evidence points towards the compound exacerbating the defects caused by the loss of Hof1 function. This could occur through several potential mechanisms, such as:
-
Inhibition of a protein that functions in a parallel or redundant pathway to Hof1.
-
Direct interaction with a component of the cytokinesis machinery that becomes critically important in the absence of Hof1's regulatory influence.
Further research is required to elucidate the precise molecular target and the exact nature of the inhibitory interaction.
Quantitative Data
The initial discovery of this compound's activity was based on a yeast halo assay, a semi-quantitative method. While precise IC50 or MIC values against the hof1Δ strain are not detailed in the primary literature, the selective nature of the inhibition was clearly demonstrated. Pseurotin A, a closely related compound, was found to be inactive in the same screen, highlighting the importance of the 11-O-methyl group for this specific biological activity.[4]
| Compound | Target/Assay | Organism/Model | Result | Reference |
| This compound | Selective Inhibition | Saccharomyces cerevisiae (hof1Δ strain) | Selectively inhibits growth | [3][4] |
| Pseurotin A | Selective Inhibition | Saccharomyces cerevisiae (hof1Δ strain) | Inactive | [4] |
Experimental Protocols
The key experiment that identified the bioactivity of this compound was a synthetic lethality screen using a yeast halo assay.
Synthetic Lethality Yeast Halo Assay
This method is used to identify compounds that are lethal to a mutant strain but not to the wild-type strain, or vice versa.
Objective: To screen for compounds that selectively inhibit the growth of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.
Materials:
-
Saccharomyces cerevisiae wild-type strain (e.g., BY4741)
-
Saccharomyces cerevisiae hof1Δ deletion strain
-
Yeast extract-peptone-dextrose (YPD) agar (B569324) plates
-
Sterile filter paper discs (6 mm diameter)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Control solvent (e.g., DMSO)
-
Micropipettes
-
Incubator at 30°C
Procedure:
-
Yeast Culture Preparation:
-
Inoculate single colonies of both the wild-type and hof1Δ yeast strains into separate liquid YPD media.
-
Grow the cultures overnight at 30°C with shaking until they reach the mid-logarithmic phase of growth (OD600 ≈ 0.5-1.0).
-
-
Plate Preparation:
-
Prepare a lawn of each yeast strain by spreading a sufficient volume of the liquid culture onto separate YPD agar plates to ensure uniform growth.
-
Allow the plates to dry at room temperature in a sterile environment.
-
-
Compound Application:
-
Aseptically place sterile filter paper discs onto the center of each yeast lawn.
-
Carefully apply a known amount (e.g., 5-10 µL) of the this compound solution to the filter disc on both the wild-type and hof1Δ plates.
-
Apply the same volume of the control solvent to a separate filter disc on each plate as a negative control.
-
-
Incubation:
-
Incubate the plates at 30°C for 24-48 hours, or until a clear lawn of yeast growth is visible.
-
-
Data Analysis:
-
Observe the plates for the formation of a "halo," a clear zone of growth inhibition, around the filter discs.
-
Measure the diameter of the halo for each compound and control on both the wild-type and hof1Δ plates.
-
A significantly larger halo on the hof1Δ plate compared to the wild-type plate indicates selective inhibition.
-
Visualizations
Signaling Pathway
Caption: Postulated role of Hof1 in cytokinesis and the synthetic lethal interaction of this compound.
Experimental Workflow
Caption: Workflow for the synthetic lethality yeast halo assay.
Conclusion and Future Directions
This compound represents a valuable chemical tool for the study of cytokinesis. Its selective inhibition of a hof1Δ yeast strain provides a clear entry point for dissecting the complex molecular events that govern cell division. The data and protocols presented in this guide offer a foundation for researchers to build upon.
Future research should focus on several key areas:
-
Target Deconvolution: Identifying the direct molecular target of this compound is paramount to fully understanding its mechanism of action.
-
Quantitative Analysis: Detailed dose-response studies are needed to determine the precise potency (e.g., IC50) of the compound against the hof1Δ strain.
-
Mammalian Cell Studies: Investigating the effects of this compound on cytokinesis in mammalian cells could reveal conserved mechanisms and potential therapeutic applications, particularly in the context of cancer, where uncontrolled cell division is a hallmark.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will be crucial for optimizing its potency and selectivity, and for developing more refined chemical probes.
By pursuing these avenues of research, the scientific community can fully harness the potential of this compound as both a powerful research tool and a potential lead for novel therapeutic agents.
References
- 1. Anti-inflammatory alkaloids from the cold-seep-derived fungus Talaromyces helicus SCSIO41311 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Hof1 by SCFGrr1 is important for actomyosin contraction during cytokinesis in yeast | The EMBO Journal [link.springer.com]
Methodological & Application
Application Notes and Protocols for Preparing 11-O-Methylpseurotin A Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: 11-O-Methylpseurotin A is a fungal metabolite that has garnered significant interest within the scientific community for its selective biological activities.[1] To ensure the accuracy and reproducibility of experimental results in cell-based assays and drug discovery screenings, the proper preparation and storage of stock solutions are critical.[1] This document provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO), along with recommendations for storage and handling to maintain the compound's integrity and stability.
Physicochemical Properties and Storage Recommendations
A thorough understanding of the physicochemical properties of this compound is essential for its correct handling and storage.[1] Key data is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₇NO₈ | [2] |
| Molecular Weight | 445.5 g/mol | [2] |
| CAS Number | 956904-34-0 | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [1][2] |
| Storage of Solid | Up to 2 years at -20°C, protected from light and moisture. | [1] |
| Storage of DMSO Stock | Up to 6 months at -80°C in aliquots. Avoid repeated freeze-thaw cycles. | [1][3] |
| Short-term Storage | Up to 2 weeks at 4°C for DMSO stock solutions. | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in various assays.[1]
Materials and Equipment:
-
This compound (solid powder)
-
Analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials[1]
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
-
Laminar flow hood (recommended for maintaining sterility)[1]
Procedure:
-
Equilibrate Compound: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of moisture.[3]
-
Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000[1] Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 445.5 g/mol / 1000 = 4.455 mg[1]
-
Weighing: Carefully weigh the calculated mass of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.[1]
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the compound.[1]
-
Dissolution: Vortex the tube for 1-2 minutes until the solid is completely dissolved.[1] Visually inspect the solution to ensure no particulate matter is present. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.[1][4]
-
Aliquotting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials.[1][3]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent (DMSO), and the date of preparation. Store the aliquots at -80°C for long-term storage.[1][3]
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium or aqueous buffer.[1][3]
Protocol for Dilution:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.[3]
-
Intermediate Dilution (Recommended): To minimize pipetting errors and the effect of DMSO on cells, perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in sterile cell culture medium to obtain a 100 µM intermediate solution.[1]
-
Final Dilution: Further dilute the intermediate solution to achieve the final desired working concentration. For instance, dilute the 100 µM intermediate solution 1:10 in the cell culture medium to get a final concentration of 10 µM.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is minimal (typically ≤ 0.1%) to avoid solvent-induced effects on the experimental system.[3]
-
Fresh Preparation: Prepare working solutions fresh for each experiment and do not store them for extended periods in aqueous media to avoid potential hydrolysis or precipitation.[3]
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Hypothesized Signaling Pathway Inhibition
While the exact signaling pathways affected by this compound are still under investigation, it has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae.[3] Hof1 is a protein involved in cytokinesis. The following diagram illustrates a simplified, hypothetical mechanism of action based on this finding.
Caption: A potential mechanism of action for this compound.
References
Application Notes and Protocols: Utilizing 11-O-Methylpseurotin A in Yeast Genetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 11-O-Methylpseurotin A, a fungal secondary metabolite, in the field of yeast genetics. This document outlines its known mechanism of action, protocols for its application in yeast-based assays, and a summary of available data.
1. Introduction to this compound
This compound is a bioactive fungal metabolite isolated from species such as Aspergillus fumigatus and Sporothrix sp.[1][][3][4]. It belongs to the pseurotin (B1257602) family of natural products, which are known for their diverse biological activities[1]. While the parent compound, pseurotin A, is recognized as an inhibitor of chitin (B13524) synthase, a critical enzyme for fungal cell wall integrity, the precise mechanism of this compound appears to be more specific within yeast[5].
2. Mechanism of Action in Saccharomyces cerevisiae
The primary reported biological activity of this compound in the model organism Saccharomyces cerevisiae is the selective inhibition of strains carrying a deletion of the HOF1 gene (hof1Δ)[][5][6][7]. Hof1 is a protein that plays a crucial role in the process of cytokinesis, the final step in cell division where the cytoplasm is divided to form two daughter cells. Specifically, Hof1 is involved in the regulation and contraction of the actomyosin (B1167339) ring[5][6].
The selective lethality of this compound towards hof1Δ mutants suggests that the compound interferes with cellular pathways that become essential for survival in the absence of Hof1. This makes this compound a valuable tool for studying the intricacies of yeast cytokinesis and for identifying potential synthetic lethal interactions.
Data Presentation
Quantitative data on the broad-spectrum antifungal activity of this compound, such as Minimum Inhibitory Concentrations (MICs), are not widely available in peer-reviewed literature[5]. The primary reported activity is its selective effect on the hof1Δ mutant strain of S. cerevisiae.
| Compound | Target Organism/Strain | Assay Type | Result | Citation |
| This compound | Saccharomyces cerevisiae (hof1Δ mutant) | Viability/Growth Inhibition | Decreased survival | [][7] |
| This compound | Wild-type Saccharomyces cerevisiae | Viability/Growth Inhibition | No significant inhibition reported | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of solutions for use in yeast culture experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, high-purity water or appropriate sterile liquid growth medium (e.g., YPD)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (in DMSO): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. In a sterile environment, weigh the desired amount of the compound. c. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a desired high-concentration stock (e.g., 10 mM). d. Ensure complete dissolution by vortexing. e. Aliquot the stock solution into small volumes in amber or foil-wrapped microcentrifuge tubes to protect from light. f. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage[8]. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Perform serial dilutions of the stock solution in the appropriate sterile liquid medium (e.g., YPD) to achieve the final desired experimental concentrations. c. Crucially, ensure the final concentration of DMSO in the working solution is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced toxicity to the yeast cells. d. Prepare working solutions fresh for each experiment.
Protocol 2: Yeast Growth Inhibition Assay (Broth Microdilution)
This protocol is for determining the effect of this compound on the growth of different yeast strains.
Materials:
-
Wild-type and hof1Δ strains of Saccharomyces cerevisiae
-
Yeast extract Peptone Dextrose (YPD) agar (B569324) plates and liquid broth
-
Sterile 96-well microplates
-
This compound working solutions
-
Microplate reader capable of measuring optical density at 600 nm (OD600)
-
Incubator set to 30°C
Procedure:
-
Inoculum Preparation: a. Streak the wild-type and hof1Δ yeast strains on separate YPD agar plates and incubate at 30°C for 24-48 hours until single colonies appear. b. Inoculate a single colony of each strain into separate tubes containing 5 mL of liquid YPD broth. c. Incubate overnight at 30°C with shaking to generate starter cultures. d. The following day, dilute the starter cultures in fresh YPD broth to an OD600 of approximately 0.1.
-
Assay Plate Setup: a. In a sterile 96-well microplate, add 100 µL of the diluted yeast suspension to each well. b. Add 1 µL of the appropriate this compound working solution to achieve the desired final concentrations. Include a vehicle control (DMSO only) and a no-treatment control. c. Prepare wells for each strain and each concentration in triplicate.
-
Incubation and Measurement: a. Cover the microplate and incubate at 30°C. b. Measure the OD600 of each well at regular intervals (e.g., every 2-4 hours) for 24-48 hours using a microplate reader. Ensure to shake the plate before each reading to resuspend the cells.
-
Data Analysis: a. Subtract the OD600 of the media-only blank from all readings. b. Plot the average OD600 against time for each strain and concentration to generate growth curves. c. Compare the growth of the hof1Δ strain to the wild-type strain in the presence of this compound.
Visualizations
Caption: Proposed mechanism of this compound in yeast.
Caption: Workflow for yeast growth inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 3. biolinks.co.jp [biolinks.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biologically active pseurotin A and D, new metabolites from Aspergillus fumigatus, process for their preparation and their use as apomorphine antagonists (1992) | Joachim Wink | 8 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 11-O-Methylpseurotin A Cytotoxicity MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the cytotoxic effects of 11-O-Methylpseurotin A on various cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
Introduction
This compound is a fungal metabolite and a derivative of Pseurotin (B1257602) A, a compound known for a range of biological activities, including potential anticancer and anti-inflammatory properties.[1] Pseurotin A has been shown to induce apoptosis in cancer cells and modulate key signaling pathways.[1] The MTT assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability. In this assay, the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[2][3]
Data Presentation
While specific quantitative data for this compound cytotoxicity is not extensively available in the public domain, the following table summarizes the reported in vitro efficacy of the parent compound, Pseurotin A, and its analogs. These values can serve as a reference for designing dose-response experiments for this compound.
| Compound | Cell Line | Assay | IC50 | Reference |
| n-Butanol extract of A. fumigatus (containing pseurotin A) | HepG2 (Human Hepatocellular Carcinoma) | SRB | 22.2 µg/mL | [1] |
| Pseurotin A | HepG2 (Human Hepatocellular Carcinoma) | Not Specified | 1.2 µM (PCSK9 secretion inhibition) | [1] |
| Pseurotin D | MCF-7 (Human Breast Cancer) | Not Specified | 15.6 µM | [1] |
| Pseurotin A | RWPE-1 (Human non-tumorigenic prostatic epithelial cells) | MTT | Significant toxicity at 1 and 2 mM | [4] |
| Pseurotin A | CCD 841 CoN (Colon cells) | MTT | Slight decrease in viability at 500 µM | [4] |
Experimental Protocols
Protocol for Cytotoxicity Assessment of this compound using MTT Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of a chosen cancer cell line.
Materials:
-
Cell line of interest (e.g., HepG2, MCF-7, or other relevant cancer cell lines)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell line in a T-75 flask until it reaches 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should be chosen based on expected potency (e.g., ranging from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[1]
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 4 hours at 37°C.[1]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the this compound cytotoxicity MTT assay.
Caption: Postulated signaling pathway for this compound in yeast.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of Pseurotin A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for NF-κB Luciferase Reporter Assay with 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide range of cellular processes, including inflammation, immunity, cell proliferation, and survival. The dysregulation of the NF-κB signaling pathway is a hallmark of numerous pathologies, such as cancer, inflammatory disorders, and autoimmune diseases. This makes the NF-κB pathway a prime target for therapeutic intervention.
Pseurotins are a class of fungal secondary metabolites known for their diverse biological activities. While direct quantitative data on the inhibitory effect of 11-O-Methylpseurotin A on the NF-κB pathway is not extensively documented in peer-reviewed literature, its parent compound, Pseurotin A, has been shown to suppress NF-κB signaling as part of its anti-inflammatory effects.[1][2] This document provides a comprehensive protocol for utilizing a dual-luciferase reporter assay to screen and characterize the inhibitory potential of compounds like this compound on the NF-κB signaling pathway, using Pseurotin A as a representative compound for data presentation.
The NF-κB luciferase reporter assay is a sensitive and quantitative method to assess the activity of this signaling pathway in response to stimuli and to screen for potential inhibitors.[3] The assay utilizes a plasmid vector where the firefly luciferase gene is under the transcriptional control of NF-κB response elements (REs). Upon activation of the NF-κB pathway, the transcription of the luciferase gene is induced, leading to light emission that can be quantified. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell viability.
Signaling Pathway Overview
The canonical NF-κB signaling pathway is a primary route for activation by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS). In an unstimulated state, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent proteasomal degradation of IκBα. This frees the NF-κB dimer to translocate into the nucleus, bind to κB response elements in the promoter regions of target genes, and initiate the transcription of pro-inflammatory genes.
Data Presentation: Inhibitory Effect of Pseurotin A on NF-κB Activity
The following table presents representative data illustrating the dose-dependent inhibition of TNF-α-induced NF-κB activity by Pseurotin A in HEK293 cells transiently transfected with an NF-κB luciferase reporter plasmid. The data is normalized to the Renilla luciferase internal control and expressed as a percentage of the activity observed with the TNF-α stimulus alone.
| Compound | Concentration (µM) | Normalized Luciferase Activity (% of Stimulated Control) | Standard Deviation (%) |
| Vehicle Control (DMSO) | - | 100.0 | 8.5 |
| Pseurotin A | 1 | 85.2 | 6.1 |
| 5 | 62.5 | 4.9 | |
| 10 | 41.3 | 3.8 | |
| 25 | 22.7 | 2.5 | |
| 50 | 10.9 | 1.8 | |
| Unstimulated Control | - | 5.4 | 1.2 |
Experimental Protocols
Cell Culture and Plating
This protocol is designed for HEK293 or a similar adherent cell line.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
White, opaque 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture HEK293 cells in DMEM with 10% FBS at 37°C in a humidified 5% CO₂ incubator.
-
On the day before transfection, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Count the cells and assess viability.
-
Seed the cells into a white, opaque 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell adherence.
Transient Transfection
Materials:
-
NF-κB Firefly Luciferase Reporter Plasmid (containing tandem NF-κB response elements)
-
Renilla Luciferase Control Plasmid (e.g., pRL-TK)
-
Serum-free medium (e.g., Opti-MEM)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
Procedure:
-
For each well, prepare the DNA-transfection reagent complex according to the manufacturer's protocol. A typical ratio is 100 ng of NF-κB reporter plasmid and 10 ng of Renilla control plasmid per well.
-
In separate tubes, dilute the plasmids and the transfection reagent in serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Carefully add the transfection complex to each well containing the cells.
-
Incubate the plate for 24 hours at 37°C.
Compound Treatment and Stimulation
Materials:
-
This compound (or other test compounds) dissolved in DMSO
-
NF-κB activator (e.g., human TNF-α)
-
Culture medium
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in culture medium from a stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the medium from the transfected cells and replace it with 100 µL of medium containing the desired concentrations of the test compound or vehicle (DMSO).
-
Incubate the plate for 1-2 hours at 37°C for pre-treatment.
-
Prepare the NF-κB activator (e.g., TNF-α at a final concentration of 10-20 ng/mL) in culture medium.
-
Add the activator to the appropriate wells. Include wells with compound-treated but unstimulated cells and wells with vehicle-treated and unstimulated cells as negative controls.
-
Incubate the plate for 6-8 hours at 37°C with 5% CO₂.
Cell Lysis and Dual-Luciferase Assay
Materials:
-
Dual-Luciferase Reporter Assay System (e.g., from Promega or similar)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent II (LAR II, for firefly luciferase)
-
Stop & Glo® Reagent (for Renilla luciferase)
-
Luminometer with injectors
Procedure:
-
Remove the medium from the wells and gently wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15-20 minutes at room temperature to ensure complete lysis.
-
Program the luminometer to inject the reagents and measure luminescence.
-
Using the luminometer, add 50-100 µL of the firefly luciferase substrate (LAR II) to a well and measure the luminescence (Signal A).
-
Subsequently, inject 50-100 µL of the Renilla luciferase substrate (Stop & Glo® Reagent) into the same well and measure the luminescence (Signal B).
-
Repeat for all wells.
Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity by dividing the firefly luminescence (Signal A) by the Renilla luciferase luminescence (Signal B).
-
Normalized Ratio = Signal A / Signal B
-
-
Activity Calculation: Express the data as a percentage of the stimulated control (vehicle-treated, TNF-α stimulated).
-
% Activity = (Normalized Ratio_Sample / Normalized Ratio_Stimulated Control) * 100
-
-
IC50 Determination: Plot the % Activity against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Experimental Workflow and Logic Diagrams
Conclusion
The NF-κB luciferase reporter assay is a robust and sensitive method for characterizing the inhibitory activity of compounds like this compound. The provided protocols and guidelines will enable researchers to effectively implement this assay to investigate the modulation of the NF-κB signaling pathway, facilitating the discovery and development of novel anti-inflammatory and anti-cancer therapeutics.
References
Application Notes and Protocols for High-Throughput Screening with 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing high-throughput screening (HTS) campaigns utilizing 11-O-Methylpseurotin A, a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products.[1] Due to the limited publicly available HTS data for this specific compound, this document leverages information on its known biological activities and those of its close analogs, Pseurotin A and D, to propose robust screening strategies and detailed experimental protocols.
Introduction to this compound
This compound is a fungal metabolite produced by marine-derived Aspergillus fumigatus.[1] Its primary reported biological activity is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.[2][3][4] The Hof1 protein is integral to the regulation of mitosis and cytokinesis, suggesting that this compound may function as a cell cycle control agent.[2][4] While in vivo efficacy studies on this compound are not extensively documented, related pseurotin derivatives have demonstrated significant anti-inflammatory and anti-cancer properties.[2]
High-Throughput Screening (HTS) Application Notes
The unique biological activity of this compound and the broader activities of the pseurotin family suggest several promising avenues for HTS campaigns. The choice of assay will depend on the therapeutic area of interest.
1. Phenotypic Screening in Yeast:
-
Principle: Capitalize on the known selective inhibition of the hof1Δ yeast strain.[2][4][] A high-throughput yeast growth assay can be employed to screen for compounds that potentiate or synthetically interact with this compound's activity. This can help elucidate its mechanism of action and identify potential combination therapies.
-
Assay Formats: 384- or 1536-well microplate-based liquid culture growth assays. Readouts can be optical density (OD) at 600 nm or a fluorescence-based viability stain.
2. Anti-inflammatory Screening:
-
Principle: Pseurotin A and D, close analogs of this compound, have been shown to exert anti-inflammatory effects by inhibiting the JAK/STAT and NF-κB signaling pathways.[6] An HTS campaign can be designed to assess the anti-inflammatory potential of this compound.
-
Primary Assay: A cell-based assay measuring the inhibition of lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production (e.g., TNF-α or IL-6) in a macrophage cell line like RAW 264.7.[6]
-
Secondary/Confirmatory Assays:
3. Cytotoxicity and Anti-Cancer Screening:
-
Principle: Given the role of Hof1 in cell division and the anti-cancer potential of pseurotin analogs, this compound can be screened for cytotoxic effects against a panel of cancer cell lines.[2]
-
Assay Formats:
-
MTT or other viability assays to measure metabolic activity as an indicator of cell viability.[6]
-
High-content imaging to assess morphological changes, apoptosis markers (e.g., caspase activation), or cell cycle arrest.
-
Data Presentation
The following table summarizes the known biological activities of this compound and its analogs. This data can serve as a baseline for interpreting HTS results.
| Compound | Assay | Organism/Model | Result | Reference |
| This compound | Antiseizure Activity | Zebrafish (PTZ model) | Inactive at tested concentrations | [2] |
| This compound | Selective Inhibition | Saccharomyces cerevisiae (hof1Δ strain) | Selectively inhibits growth | [2][7] |
| Pseurotin A | Osteoporosis Model | Ovariectomized (OVX) Mouse | Prevented bone loss and reduced the number of osteoclasts | [2] |
| Pseurotin A | Hepatocellular Carcinoma Model | Rat | Exerted an anti-hepatocarcinogenic effect | [2] |
| Pseurotin D | Ovalbumin-induced footpad edema | Mouse | Decreased paw swelling and production of pro-inflammatory cytokines | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol is foundational for all subsequent HTS assays to ensure accurate and reproducible results.[8]
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculation of Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM x Volume (mL) x 445.46 g/mol / 1000.[8] For 1 mL of 10 mM stock, 4.45 mg of this compound is required.[8]
-
Dissolution:
-
Weigh the calculated mass of this compound and place it in a sterile microcentrifuge tube.
-
Add the desired volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage:
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
-
Protocol 2: HTS for Anti-inflammatory Activity - LPS-Induced Cytokine Release in RAW 264.7 Macrophages
This protocol is adapted for a 384-well format for high-throughput screening.[6]
-
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)
-
This compound working solutions (serially diluted from stock in complete medium)
-
Lipopolysaccharide (LPS) from E. coli
-
TNF-α or IL-6 ELISA kit
-
384-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a pre-optimized density (e.g., 1 x 10^4 cells/well in 40 µL) and incubate overnight.[6]
-
Compound Treatment: Add 5 µL of this compound working solutions or vehicle control (DMSO, final concentration <0.5%) to the respective wells. Incubate for 1-2 hours.[6]
-
Stimulation: Add 5 µL of LPS solution to a final concentration of 100 ng/mL to all wells except the negative control.[6]
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.[6]
-
Supernatant Collection: Centrifuge the plates at low speed and carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Protocol 3: HTS for Cytotoxicity - MTT Assay
This protocol is designed to assess the potential cytotoxicity of this compound in a high-throughput format.[6]
-
Materials:
-
Selected cancer cell line(s)
-
Complete culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
384-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells in 384-well plates at an optimized density and allow them to adhere overnight.[6]
-
Compound Treatment: Add serial dilutions of this compound or vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).[6]
-
Incubation: Incubate for 24-48 hours.[6]
-
MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed inhibition of NF-κB and JAK/STAT pathways by this compound.
Caption: A logical workflow for an HTS campaign with this compound.
Caption: Postulated mechanism of this compound in yeast cytokinesis.
References
Application of 11-O-Methylpseurotin A in Fungal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products.[1] It is a derivative of the more extensively studied pseurotin A.[2] While research into the specific antifungal properties of this compound is ongoing, it has garnered scientific interest due to its selective biological activity, suggesting potential as a tool compound in fungal research and as a lead for novel antifungal drug discovery.[3][4] This document provides detailed application notes and protocols for the use of this compound in a research setting.
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated. However, studies have shown that it selectively inhibits a mutant strain of Saccharomyces cerevisiae with a deletion of the HOF1 gene.[2][] Hof1 is a protein involved in the regulation of actomyosin (B1167339) ring contraction during cytokinesis.[2] This suggests that this compound may interfere with cell division in fungi, leading to cell death.[2]
In contrast, its parent compound, pseurotin A, is reported to be a competitive inhibitor of chitin (B13524) synthase, an essential enzyme for fungal cell wall synthesis.[2] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[2] While it is plausible that this compound shares some structural similarities that might allow it to interact with components of the cell wall synthesis machinery, its distinct activity against the hof1Δ mutant points towards a more specific mechanism related to cytokinesis.
Proposed Signaling Pathway for this compound
Caption: Proposed mechanism of this compound interfering with cytokinesis.
Quantitative Data
Comprehensive data on the broad-spectrum antifungal activity of this compound, such as Minimum Inhibitory Concentrations (MICs), are not widely available in the public domain.[2] The primary reported activity is its selective inhibition of a Saccharomyces cerevisiae hof1Δ mutant strain.[]
Table 1: Natural Sources of this compound
| Producing Organism | Co-isolated Pseurotins |
| Aspergillus fumigatus (marine-derived) | Pseurotin A |
| Sporothrix sp. | Not specified |
| Fungal isolate MR2012 (in co-culture) | Pseurotin G, Terezine D |
Source:[1]
Table 2: Physicochemical Properties for Stock Solution Preparation
| Property | Value |
| Molecular Formula | C23H27NO8 |
| Molecular Weight | 445.46 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
Source:[3]
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)[6]
-
Fungal strain of interest
-
Appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds)[2]
-
Sterile saline or buffered solution
-
RPMI-1640 broth medium (or other suitable broth)[2]
-
Sterile 96-well microtiter plates[2]
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Antifungal Stock Solution:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium to obtain a fresh, pure culture.[2]
-
Prepare a suspension of fungal cells or spores in sterile saline.[2]
-
Adjust the suspension to the turbidity of a 0.5 McFarland standard.[2]
-
Further dilute the suspension in the test medium to achieve the final desired inoculum concentration.[2]
-
-
Assay Procedure:
-
Perform a serial two-fold dilution of the this compound stock solution in the 96-well microtiter plate using the appropriate broth medium.[2]
-
Add the diluted fungal inoculum to each well.[2]
-
Include positive (no antifungal agent) and negative (no inoculum) control wells.[2]
-
Incubate the plate at a suitable temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.[2]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for fungal growth or use a spectrophotometer.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.[2]
-
Protocol 2: Isolation and Purification of this compound from Fungal Culture
This is a generalized protocol based on methodologies for isolating pseurotins.[1]
I. Fungal Fermentation
-
Inoculation and Culture: Inoculate a pure culture of the producing fungal strain (e.g., Aspergillus fumigatus) into a suitable liquid fermentation medium.[1]
-
Incubation: Incubate the culture at 25-30°C with agitation (150-200 rpm) for several days to weeks.[1]
II. Extraction of Metabolites
-
Harvesting: Separate the fungal biomass (mycelium) from the culture broth by filtration or centrifugation.[1]
-
Solvent Extraction: Extract both the mycelium and the culture filtrate with an organic solvent like ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH).[1]
-
Concentration: Evaporate the organic solvent under reduced pressure to yield a crude extract.[1]
III. Purification
-
Chromatography: Subject the crude extract to a series of chromatographic separations. This may include column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC).[1]
-
Structure Elucidation: Confirm the identity and structure of the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Protocol 3: MTT Cytotoxicity Assay
This protocol assesses the potential cytotoxicity of this compound against a mammalian cell line.[7]
Materials:
-
Mammalian cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an optimized density and allow them to adhere overnight.[7]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).[7]
-
Incubation: Incubate the plate for 24-48 hours.[7]
-
MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthesis of this compound from Pseurotin A.
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biologically active pseurotin A and D, new metabolites from Aspergillus fumigatus, process for their preparation and their use as apomorphine antagonists (1992) | Joachim Wink | 8 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving 11-O-Methylpseurotin A Solubility for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 11-O-Methylpseurotin A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a hydrophobic molecule with good solubility in several organic solvents but limited solubility in aqueous solutions. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1] However, precipitation can occur when stock solutions in these organic solvents are diluted into aqueous buffers for experiments.
Q2: Why does this compound precipitate when I dilute my DMSO stock solution in my aqueous experimental buffer?
A2: This is a common issue for hydrophobic compounds. The organic solvent (DMSO) is miscible with the aqueous buffer, but the compound itself is not. When the concentration of the organic solvent is significantly reduced upon dilution, the aqueous environment can no longer keep the hydrophobic this compound in solution, leading to precipitation.
Q3: What is the recommended starting point for preparing a stock solution of this compound?
A3: A common starting point is to prepare a high-concentration stock solution in anhydrous DMSO, for example, at 10 mM.[1] This allows for smaller volumes of the stock solution to be used for dilution into your final experimental medium, minimizing the final concentration of DMSO.
Q4: What is the known mechanism of action for this compound?
A4: this compound has been shown to selectively inhibit a Hof1 deletion strain in the budding yeast Saccharomyces cerevisiae. Hof1 is a key protein involved in cytokinesis, playing a role in the coordination of actomyosin (B1167339) ring contraction and septum formation. This suggests that this compound's mechanism of action is related to the disruption of cell division processes.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
-
Cause: The concentration of the organic solvent (e.g., DMSO) in the final aqueous solution is too low to maintain the solubility of the hydrophobic compound.
-
Solutions:
-
Optimize Final Concentration: The simplest approach is to test a range of final concentrations of this compound to determine the highest concentration that remains soluble in your final assay buffer.
-
Increase Co-solvent Concentration: A slightly higher final concentration of DMSO may be necessary to maintain solubility. It is critical to include a vehicle control with the same final DMSO concentration to ensure that the solvent itself does not affect the experimental results. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.
-
Use a Co-solvent System: For more challenging solubility issues, a multi-component co-solvent system can be employed. A formulation strategy similar to that used for the related compound pseurotin (B1257602) A may be effective, which involves a combination of solvents like DMSO, polyethylene (B3416737) glycol 300 (PEG300), and a surfactant like Tween 80.[1]
-
Sonication: After dilution, brief sonication in a water bath can help to disperse the compound and aid in dissolution. However, care should be taken to avoid heating the sample, which could lead to degradation.
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Cause: This can be a consequence of partial precipitation of the compound, leading to an unknown and variable concentration of the active, soluble compound in different experiments or even within the same experiment over time.
-
Solutions:
-
Visual Inspection: Before and during your experiment, visually inspect your solutions for any signs of cloudiness or precipitate.
-
Incorporate a Surfactant: The addition of a small, non-toxic amount of a surfactant like Tween 80 or Pluronic F-68 can help to create a stable micellar dispersion of the compound, preventing precipitation.[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility. Preparing an inclusion complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve its solubility in aqueous media.[1]
-
Data Presentation
Table 1: Solubility of this compound and a Related Compound in Common Solvents.
| Compound | Solvent | Solubility |
| This compound | Dimethyl sulfoxide (DMSO) | Soluble (Protocols for 10 mM stock solutions exist)[1] |
| Ethanol | 1 mg/mL[1] | |
| Methanol | 1 mg/mL[1] | |
| Water | Poorly soluble | |
| Pseurotin A (related compound) | Dimethyl sulfoxide (DMSO) | 10 mg/mL[2] |
| Methanol | Soluble | |
| Ethyl acetate | Soluble | |
| Water | Poorly soluble[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 445.46 g/mol ). For 1 mL, you will need 4.45 mg.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution using a Co-solvent/Surfactant System
This protocol is adapted from a formulation used for the related compound, pseurotin A.[1]
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Prepare a carrier solution by mixing PEG300 and Tween 80. A common starting ratio is 1:1 (v/v).
-
To prepare a 100 µM working solution, for example, first determine the final desired volume.
-
For a final volume of 1 mL, add 10 µL of the 10 mM this compound DMSO stock to 990 µL of your aqueous buffer.
-
To this diluted solution, add a pre-determined and optimized percentage of the PEG300/Tween 80 carrier solution. The final percentage of the carrier solution will need to be optimized for your specific experimental system to ensure solubility without causing toxicity. Start with a low concentration (e.g., 0.1-1% of the final volume) and test for both solubility and effects in a vehicle control.
-
Vortex the final working solution thoroughly to ensure a stable dispersion.
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This is a general protocol that can be adapted for this compound.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
-
-
Procedure:
-
Prepare a saturated aqueous solution of HP-β-CD by dissolving it in deionized water with stirring.
-
Slowly add an excess of this compound to the HP-β-CD solution while stirring.
-
Continue stirring the suspension at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution to remove the undissolved this compound.
-
Freeze-dry the resulting clear solution to obtain a solid powder of the this compound/HP-β-CD inclusion complex.
-
The powder can then be dissolved in aqueous buffers at a much higher concentration than the free compound. The exact increase in solubility will need to be determined experimentally.
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound action on the Hof1-mediated cytokinesis pathway in S. cerevisiae.
Caption: Experimental workflow for improving the solubility of this compound.
References
preventing 11-O-Methylpseurotin A degradation in aqueous buffers
Welcome to the technical support center for 11-O-Methylpseurotin A. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to ensure the stability and integrity of this compound in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during the handling and use of this compound, leading to its degradation.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in aqueous buffers | Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions. | Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh solutions before use and avoid long-term storage in aqueous media. |
| Compound degradation upon exposure to air or in oxygenated media | Oxidation: The complex structure of this compound contains moieties that may be sensitive to oxidation. | When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. Consider the addition of antioxidants if compatible with the experimental setup. |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water. | Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with the assay and does not cause precipitation (typically ≤ 0.1% DMSO). Sonication can aid in dissolution, but avoid excessive heating. |
| Inconsistent results or loss of potency in cell-based assays | Solvent-mediated degradation or interaction: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but prolonged exposure or high concentrations can affect compound stability and cell health. | Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment. |
| Degradation of the compound during storage | Improper storage conditions: Temperature and light can significantly impact the stability of this compound. | Store the solid compound at -20°C in a desiccated, dark environment. Store stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions in a suitable solvent such as DMSO should be stored at -80°C. It is recommended to prepare aliquots to avoid multiple freeze-thaw cycles.[1]
Q2: What solvents are recommended for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound. For aqueous-based experiments, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system and to maintain the compound's solubility.
Q3: How can I monitor the stability of this compound in my experimental setup?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended method for monitoring the stability of this compound. A stability-indicating HPLC method can separate the intact compound from its potential degradation products.
Q4: What are the primary degradation pathways for this compound in aqueous buffers?
A4: The two primary degradation pathways are hydrolysis and oxidation. The γ-lactam ring is prone to hydrolysis, particularly at non-neutral pH, and certain functional groups are susceptible to oxidation.
Q5: What is the recommended pH range for working with this compound in aqueous buffers?
A5: To minimize hydrolysis, it is recommended to maintain the pH of aqueous solutions within a neutral range, ideally between pH 6.5 and 7.5.
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various conditions. Please note that this data is for exemplary purposes and actual stability may vary based on specific experimental conditions.
Table 1: Illustrative pH Stability of this compound in Aqueous Buffer at 25°C
| pH | Half-life (t½) in hours (Illustrative) | Degradation Rate Constant (k) in h⁻¹ (Illustrative) |
| 4.0 | 48 | 0.014 |
| 5.0 | 96 | 0.007 |
| 6.0 | 192 | 0.004 |
| 7.0 | >400 | <0.002 |
| 8.0 | 144 | 0.005 |
| 9.0 | 72 | 0.010 |
Table 2: Illustrative Temperature Stability of this compound in Neutral Aqueous Buffer (pH 7.0)
| Temperature (°C) | Half-life (t½) in hours (Illustrative) | Degradation Rate Constant (k) in h⁻¹ (Illustrative) |
| 4 | >1000 | <0.001 |
| 25 | >400 | <0.002 |
| 37 | 200 | 0.003 |
| 50 | 96 | 0.007 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound.
Materials:
-
This compound solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Aqueous experimental buffer (e.g., PBS, pH 7.2)
Procedure for Stock Solution (10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) can be applied briefly if necessary.
-
Aliquot the stock solution into small volumes in amber or foil-wrapped microcentrifuge tubes to protect from light.
-
Store the aliquots at -80°C.
Procedure for Working Solution (in Aqueous Buffer):
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your experimental aqueous buffer to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the working solution is kept to a minimum (e.g., ≤ 0.1%) to avoid solvent effects in your assay.
-
Prepare working solutions fresh for each experiment and do not store them for extended periods.
Protocol 2: General Stability Assessment Using HPLC
Objective: To assess the stability of this compound under specific experimental conditions.
Materials:
-
This compound solution at a known concentration
-
HPLC system with a suitable detector (UV or MS)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
-
Incubator, water bath, or light chamber for stress conditions
Procedure:
-
Initial Analysis (Time Zero):
-
Inject a sample of the freshly prepared this compound solution onto the HPLC system.
-
Record the chromatogram and determine the peak area of the intact compound. This will serve as the baseline (100% stability).
-
-
Stress Conditions:
-
Aliquot the solution into separate tubes for each stress condition to be tested (e.g., different pH values, temperatures, light exposure).
-
Incubate the samples under the desired stress conditions for a defined period.
-
-
Time-Point Analysis:
-
At each scheduled time point, remove an aliquot from each stress condition.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
Record the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining compound at each time point relative to the initial (time zero) peak area.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Signaling Pathways and Experimental Workflows
The biological activity of pseurotin (B1257602) family members, including this compound, has been linked to the modulation of several key signaling pathways.
Pseurotin A and its derivatives have been shown to inhibit several signaling pathways involved in inflammation and cancer.
This technical support center provides a comprehensive guide for researchers working with this compound. By following these recommendations, users can minimize compound degradation and ensure the reliability and reproducibility of their experimental results.
References
11-O-Methylpseurotin A hydrolysis and oxidation stability
Technical Support Center: 11-O-Methylpseurotin A
Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolysis and oxidation stability of this compound. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns when working with this compound?
A1: The primary stability concerns for this compound are its susceptibility to hydrolysis and oxidation. The γ-lactam ring within its spirocyclic core can be cleaved by hydrolysis, especially under acidic or alkaline conditions.[1] Additionally, the complex structure of the molecule contains moieties that are sensitive to oxidation.[1]
Q2: How should I store this compound to ensure its stability?
A2: To maintain the stability of this compound, the solid compound should be stored at -20°C in a dark, desiccated environment.[1] Stock solutions, typically prepared in high-purity, anhydrous DMSO, should be stored at -80°C.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: What is the best way to prepare aqueous solutions of this compound for experiments?
A3: Due to its limited aqueous solubility and susceptibility to hydrolysis, it is recommended to prepare fresh aqueous solutions before each experiment.[1] A high-concentration stock solution should first be prepared in an organic solvent like DMSO.[1] For aqueous working solutions, perform serial dilutions and ensure the final concentration of the organic solvent is compatible with your assay (ideally ≤ 0.1% for cell-based assays) to prevent precipitation and minimize solvent-mediated degradation.[2] The pH of aqueous buffers should be maintained in a neutral range (pH 6.5-7.5).[1]
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry detector is the recommended method for monitoring the stability of this compound. A stability-indicating HPLC method should be developed to separate the intact compound from any potential degradation products.[1]
Q5: Are there any known degradation products of this compound?
A5: While specific degradation products of this compound are not extensively documented in the literature, hydrolysis of the γ-lactam ring is a likely degradation pathway under acidic or basic conditions. Oxidation could potentially occur at various electron-rich positions on the molecule. Forced degradation studies, as outlined in the experimental protocols below, can help identify potential degradation products in your specific experimental matrix.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in aqueous buffers. | Hydrolysis: The γ-lactam ring is susceptible to cleavage, especially in acidic or alkaline conditions.[1] | Maintain the pH of aqueous solutions within a neutral range (6.5-7.5) using a suitable buffer system. Prepare solutions fresh before use and avoid long-term storage in aqueous media.[1] |
| Compound degradation upon exposure to air. | Oxidation: The molecule contains moieties sensitive to oxidation. | Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) when possible. Use degassed solvents and consider adding antioxidants if compatible with your experiment. |
| Inconsistent results in cell-based assays. | Solvent-mediated degradation or cellular toxicity. | Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%).[2] |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility. | Prepare high-concentration stock solutions in an organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is low. Sonication may aid dissolution, but avoid excessive heating.[1] |
Experimental Protocols
Protocol 1: Hydrolytic Stability Assessment of this compound
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).
-
Prepare buffer solutions at pH 4 (0.05 M acetate (B1210297) buffer), pH 7 (0.05 M phosphate (B84403) buffer), and pH 9 (0.05 M borate (B1201080) buffer).
-
-
Incubation:
-
Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10 µg/mL.
-
Incubate the solutions in a temperature-controlled environment (e.g., 37°C).
-
-
Sampling:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately quench the degradation by neutralizing the pH if necessary and store at -20°C until analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Presentation:
pH Temperature (°C) Half-life (t½) (hours) 4 37 > 72 7 37 Stable 9 37 48.5 Note: The data presented in this table is representative and intended for illustrative purposes.
Protocol 2: Oxidative Stability Assessment of this compound
Objective: To evaluate the susceptibility of this compound to oxidation.
Methodology:
-
Solution Preparation:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
-
Stress Conditions:
-
Treat the solution with 3% hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature, protected from light.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quench the reaction by adding a small amount of sodium bisulfite solution.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method to separate the parent compound from any oxidation products.
-
Quantify the remaining percentage of intact this compound.
-
-
Data Presentation:
Oxidizing Agent Concentration Temperature (°C) % Degradation after 24h H₂O₂ 3% 25 15.2 Note: The data presented in this table is representative and intended for illustrative purposes.
Visualizations
Caption: Experimental workflow for assessing the hydrolytic stability of this compound.
Caption: Logical workflow for the oxidative stability testing of this compound.
References
Technical Support Center: Optimizing 11-O-Methylpseurotin A Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 11-O-Methylpseurotin A in cell culture experiments. The following information is designed to address common challenges and provide clear, actionable guidance for achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound, and what is a safe final concentration for cell-based assays?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1] For cell culture applications, high-purity, anhydrous DMSO is the most common and recommended solvent. It is crucial to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. This approach minimizes the final DMSO concentration, which should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[2] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: As specific IC50 values for this compound are not widely published, a good starting point is to perform a broad-range dose-response experiment. Based on data for the parent compound, pseurotin (B1257602) A, which shows cytotoxic effects at high micromolar to millimolar concentrations, a starting range of 0.1 µM to 100 µM is recommended for initial screening experiments.[3] This wide range will help in determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your specific cell line and experimental endpoint.
Q3: What are the known signaling pathways affected by pseurotins, and how can I investigate this for this compound?
A3: Studies on pseurotin A, a closely related compound, have indicated that it can modulate inflammatory responses by inhibiting the JAK/STAT and NF-κB signaling pathways.[2] Therefore, it is plausible that this compound may have similar targets. To investigate this, you can perform experiments to measure the phosphorylation status of key proteins in these pathways, such as STAT3 and IκBα, in response to treatment with the compound. Western blotting or ELISA-based assays are suitable for this purpose.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Experimental Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Optimize and standardize the cell seeding density for your specific cell line and plate format. Ensure cells are in the logarithmic growth phase during the experiment. Use a hemocytometer or an automated cell counter for accurate cell counting. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes. Thaw a fresh vial of cells after a defined number of passages. |
| Pipetting Errors | Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions and pre-wet pipette tips before dispensing. |
| Edge Effects in Multi-well Plates | To minimize evaporation from the outer wells of a plate, which can concentrate the compound, fill the outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. |
| Compound Precipitation in Media | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing a fresh, lower-concentration stock solution or using a solubilizing agent (with appropriate controls). |
Issue 2: Unexpected Cytotoxicity at Low Concentrations
| Potential Cause | Recommended Solution |
| High Final DMSO Concentration | Recalculate your dilutions to ensure the final DMSO concentration is below 0.5%. Prepare a more concentrated stock solution if necessary to reduce the volume of DMSO added to the culture. |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to the compound. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration range for your specific cell line. |
| Compound Degradation | This compound may be susceptible to hydrolysis or oxidation under certain conditions.[4] Prepare fresh working solutions for each experiment and avoid prolonged storage in aqueous solutions. Consider storing stock solutions under an inert gas. |
Data Presentation
Table 1: Template for Determining the IC50 of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) | Standard Deviation (µM) |
| e.g., MCF-7 | 24 | User Data | User Data |
| 48 | User Data | User Data | |
| 72 | User Data | User Data | |
| e.g., A549 | 24 | User Data | User Data |
| 48 | User Data | User Data | |
| 72 | User Data | User Data | |
| User-defined | User Data | User Data |
Table 2: Template for Effective Concentration (EC50) in a Functional Assay
| Cell Line | Assay Type | Incubation Time (hours) | EC50 (µM) | Standard Deviation (µM) |
| e.g., RAW 264.7 | e.g., Nitric Oxide Inhibition | 24 | User Data | User Data |
| e.g., HEK293 | e.g., Reporter Gene Assay | 48 | User Data | User Data |
| User-defined | User-defined | User Data | User Data |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the required mass of this compound using its molecular weight (445.46 g/mol ). For 1 mL of a 10 mM stock, 4.45 mg is needed.[1]
-
In a sterile microcentrifuge tube, add the calculated mass of the compound.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Procedure for Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.
-
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Mandatory Visualization
Caption: A generalized experimental workflow for optimizing this compound concentration.
Caption: Putative signaling pathways targeted by this compound based on related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Cycloaspeptide A and pseurotin A from the endophytic fungus Penicillium janczewskii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of Pseurotin A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
minimizing off-target effects of 11-O-Methylpseurotin A
Technical Support Center: 11-O-Methylpseurotin A
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the off-target effects of this compound. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound?
A1: The primary reported activity of this compound is the selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1][2] Hof1 is a protein involved in regulating cytokinesis and mitosis, suggesting that the compound's mechanism of action may be related to cell cycle control.[2][3][4] It is important to note that this has been validated at a genetic level, but direct biochemical inhibition of the Hof1 protein has not been demonstrated.[3]
Q2: What are the potential off-target signaling pathways that could be affected?
A2: Direct off-target studies for this compound are limited. However, its structural analog, Pseurotin (B1257602) A, provides insights into likely off-target pathways. Pseurotin A has been shown to suppress intracellular Reactive Oxygen Species (ROS), which subsequently inhibits the MAPK (ERK, P38, JNK) and NF-κB signaling pathways.[5][6] Pseurotin A also functions as a dual inhibitor of PCSK9 (proprotein convertase subtilisin/kexin type 9) secretion and its interaction with the LDLR.[7][8] Researchers should consider these pathways as potential off-targets.
Q3: How can the solvent, DMSO, contribute to off-target effects or toxicity?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound, but it can exert biological effects, including cytotoxicity and anti-inflammatory properties, especially at higher concentrations.[9] To minimize these confounding effects, it is critical to keep the final DMSO concentration in cell culture medium below 0.5%.[9] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your compound-treated samples.[9]
Q4: My experiment shows a phenotype inconsistent with Hof1 inhibition. What could be the cause?
A4: This could indicate that the observed effect is due to an off-target activity. Given that Pseurotin A, a close analog, affects pathways like MAPK and NF-κB, it is plausible that this compound has similar off-target effects.[5][6] It is recommended to perform target validation experiments, such as using a cell line with a knockout or knockdown of HOF1, to determine if the phenotype persists. If the effect remains in the absence of the intended target, it is likely an off-target effect.
Troubleshooting Guide
Issue 1: High or variable cytotoxicity is observed in my cell-based assays.
-
Potential Cause 1: Off-Target Effects: The compound may be cytotoxic to your specific cell line through mechanisms unrelated to Hof1 inhibition.
-
Solution: Perform a dose-response experiment to determine a precise IC50 value. Use the lowest concentration that elicits the desired on-target effect. Compare the cytotoxic profile in your cell line to data from other cell lines if available.
-
-
Potential Cause 2: Solvent Toxicity: The final concentration of DMSO in your culture medium may be too high.
-
Potential Cause 3: Inaccurate Cell Seeding: Inconsistent cell numbers across wells can lead to high variability in viability assays like the MTT assay.[9]
-
Solution: Optimize your cell seeding density to ensure cells are in a logarithmic growth phase and that there is a linear relationship between cell number and absorbance.[9]
-
-
Potential Cause 4: Compound Interference: The physical properties of this compound (e.g., color) might interfere with absorbance readings in colorimetric assays.[9]
-
Solution: Run a control well with the compound in cell-free media to see if it contributes to the absorbance reading. Consider using an alternative viability assay that relies on a different detection method (e.g., luminescence-based, such as CellTiter-Glo).
-
Issue 2: Results from luciferase reporter assays (e.g., NF-κB reporter) are weak or not reproducible.
-
Potential Cause 1: Low Transfection Efficiency: The reporter plasmid may not be efficiently entering the cells.
-
Solution: Optimize the DNA-to-transfection reagent ratio and ensure the use of high-quality plasmid DNA. Use healthy, low-passage cells for transfection.[9]
-
-
Potential Cause 2: Suboptimal Stimulation: The stimulus used to activate the pathway (e.g., LPS or TNF-α for NF-κB) may be at a suboptimal concentration or applied for the wrong duration.[9]
-
Solution: Perform a time-course and dose-response experiment for the stimulus to determine the peak activation point for the reporter in your specific cell system.[9]
-
Quantitative Data Summary
Direct in vivo and in vitro efficacy data for this compound is not widely available in peer-reviewed literature.[2] However, data from its analogs can serve as a reference for designing dose-response experiments.
Table 1: Reported In Vitro Cytotoxicity of Pseurotin Analogs
| Compound | Cell Line | Assay Type | IC50 Value |
|---|---|---|---|
| Pseurotin A containing Extract | HepG2 (Human Hepatocellular Carcinoma) | SRB | 22.2 µg/mL |
| Pseurotin A | HepG2 (Human Hepatocellular Carcinoma) | Not Specified | 1.2 µM (for PCSK9 secretion inhibition) |
| Pseurotin D | MCF-7 (Human Breast Cancer) | Not Specified | 15.6 µM |
This data is adapted from a summary of pseurotin analog activity and should be used as a starting point for experimental design.[5]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol assesses the cytotoxic potential of this compound.
-
Cell Seeding: Seed your cells of interest (e.g., HepG2, MCF-7) in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Remember to include wells for a vehicle control (DMSO only) and an untreated control.[9]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for MAPK Pathway Activation
This protocol investigates whether this compound affects key signaling proteins.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat them with various concentrations of this compound for 1-2 hours.
-
Stimulation: If applicable, stimulate the cells with an appropriate agonist (e.g., EGF for the MAPK pathway) for a short period (e.g., 15-30 minutes) to induce protein phosphorylation.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins on a polyacrylamide gel.[5]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of key proteins (e.g., p-ERK, total ERK, p-p38, total p38) overnight at 4°C.[5]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Pathways and Workflows
Caption: Potential off-target signaling pathway based on Pseurotin A.[6]
Caption: Experimental workflow to differentiate on-target vs. off-target effects.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pseurotin A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
challenges in working with 11-O-Methylpseurotin A in the lab
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and best practices for working with 11-O-Methylpseurotin A in a laboratory setting.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Solubility and Solution Preparation
Question: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended procedure?
Answer: this compound is a hydrophobic molecule with limited solubility in water, which can lead to precipitation when diluting stock solutions into aqueous media.[1][2] It is readily soluble in organic solvents like Dimethyl Sulfoxide (B87167) (DMSO), ethanol, and methanol.[2]
Recommended Protocol for Solution Preparation:
-
Prepare a high-concentration stock solution in an appropriate organic solvent. Anhydrous, high-purity DMSO is commonly used to create stock solutions, for example, at a concentration of 10 mM.[3]
-
To prepare working solutions, perform serial dilutions from the stock solution.
-
Ensure the final concentration of the organic solvent is low in your experimental system (ideally ≤ 0.1% for cell-based assays) to avoid solvent-induced effects and precipitation.[1][4]
-
Sonication may be used to aid dissolution, but care should be taken to avoid heating the compound.[1]
-
Always visually inspect for any signs of precipitation after dilution.[2] Direct suspension of the compound in aqueous buffer is not recommended as it will lead to an inconsistent concentration of the active compound.[2]
Question: My this compound solution appears cloudy or shows precipitates during my experiment. What should I do?
Answer: Cloudiness or precipitation indicates that the compound is coming out of solution, which will lead to inaccurate and irreproducible results.[2] Here are some troubleshooting steps:
-
Lower the final concentration: The simplest approach is to reduce the working concentration of this compound to a level that remains soluble in your assay medium.[2]
-
Optimize co-solvent percentage: While minimizing the final DMSO concentration is important, a slightly higher percentage might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use a co-solvent system: For significant solubility issues, a multi-component co-solvent system, potentially including DMSO, PEG300, and a surfactant like Tween 80, may be effective.[2]
-
Incorporate a surfactant: Adding a small, non-toxic amount of a surfactant like Tween 80 or Pluronic F-68 can help maintain the compound in a stable micellar dispersion.[2]
-
Consider cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2]
Stability and Storage
Question: What are the optimal storage conditions for this compound to prevent degradation?
Answer: Proper storage is critical to maintain the chemical integrity of this compound.[3]
-
Solid Compound: Store at -20°C in a desiccated, dark environment.[1][5]
-
Stock Solutions in DMSO: Store at -80°C.[1][3] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Question: I'm observing a loss of compound activity in my experiments. Could this be due to degradation?
Answer: Yes, loss of activity can be a sign of degradation. This compound is susceptible to several forms of degradation:
-
Hydrolysis: The γ-lactam ring in its structure is prone to hydrolysis, especially under acidic or alkaline conditions. It is crucial to maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5).[1] Always prepare fresh aqueous solutions before use and avoid long-term storage in aqueous media.[1]
-
Oxidation: The complex structure of this compound contains moieties that can be sensitive to oxidation.[1] When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1]
-
Solvent-mediated degradation: Prolonged exposure to or high concentrations of DMSO can affect compound stability.[1] Use high-purity, anhydrous DMSO for stock solutions and prepare working solutions fresh from a frozen stock for each experiment.[1]
Question: How can I monitor the stability of this compound in my experimental setup?
Answer: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended method for monitoring the stability of this compound.[1] This allows for the separation and quantification of the intact compound from its potential degradation products.[1]
Experimental Design and Execution
Question: My results from cell-based assays are inconsistent. What are some potential sources of variability?
Answer: Inconsistent results in cell-based assays can stem from several factors:
-
Compound Precipitation: As discussed, if the compound precipitates, the effective concentration will be variable.
-
Cell Seeding Inconsistency: Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and optimize cell seeding density.[4]
-
Inconsistent Reagent Concentrations: Prepare fresh dilutions of stimuli (e.g., LPS) and this compound for each experiment.[4]
-
Variable Incubation Times: Standardize all incubation times precisely.[4]
-
Pipetting Errors: Use calibrated pipettes and proper technique.[4]
-
High DMSO Concentration: High concentrations of DMSO (>0.5%) can be cytotoxic and confound results.[4] Always include a vehicle control with the same final DMSO concentration.[4]
Question: What is a safe final concentration of DMSO for cell-based assays?
Answer: It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%.[4] For RAW 246.7 macrophages, DMSO concentrations between 0.25% and 1.5% have been shown to have minimal effects on cell viability.[4]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [1][2] |
| Ethanol | 1 mg/mL | [2] |
| Methanol | 1 mg/mL | [2] |
| Water | Poorly soluble | [2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations | Reference |
| Solid Powder | -20°C | Long-term | Protect from light and moisture. | [1][5] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to minimize freeze-thaw cycles. | [1][3] |
| Stock Solution in DMSO | 4°C | Up to 2 weeks | For short-term use. | [3] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing solutions of this compound for in vitro experiments.[1][3]
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, high-quality, and appropriate aqueous buffer or cell culture medium
Procedure:
-
Equilibrate to Room Temperature: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment, carefully weigh the desired amount of the compound.
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 4.45 mg of this compound (Molecular Weight: 445.46 g/mol ) in 1 mL of anhydrous DMSO.[3]
-
Vortex briefly until the compound is fully dissolved.
-
-
Storage of Stock Solution: Aliquot the stock solution into small volumes in amber or foil-wrapped microcentrifuge tubes to protect from light and store at -80°C.
-
Working Solution Preparation:
-
Perform a serial dilution of the stock solution into the appropriate sterile aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).
-
Protocol 2: MTT Cytotoxicity Assay
This protocol is to assess the potential cytotoxicity of this compound.[4]
Procedure:
-
Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. Include a positive control for cytotoxicity.
-
Incubation: Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically between 540 and 570 nm).
Mandatory Visualization
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Potential inhibitory mechanism of this compound on inflammatory signaling pathways.[4]
References
Technical Support Center: Quality Control for 11-O-Methylpseurotin A Experimental Batches
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of 11-O-Methylpseurotin A experimental batches. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is crucial to adhere to proper storage conditions. Temperature and light can significantly impact its integrity.[1]
| Formulation | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | Up to 2 years | Protect from light and moisture.[1][2] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to minimize freeze-thaw cycles.[1][2] |
| Stock Solution in DMSO | 4°C | Up to 2 weeks | For short-term use only.[2] |
2. How should I prepare stock and working solutions of this compound?
Due to its hydrophobic nature and limited solubility in water, proper solution preparation is critical.[1][3]
-
Stock Solutions: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM).[1][2]
-
Working Solutions: For aqueous-based experiments, perform serial dilutions from the DMSO stock. It is vital to minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%) to avoid solvent-induced effects.[1] Prepare working solutions fresh for each experiment and do not store them for extended periods in aqueous buffers.[1]
3. What is the typical purity of commercially available this compound?
Commercially available batches of this compound typically have a purity of ≥98%.[] It is recommended to verify the purity of each new batch upon receipt.
4. How can I assess the purity and stability of my this compound batch?
High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing both the purity and stability of this compound.[1] A stability-indicating HPLC method can effectively separate the intact compound from potential degradation products.[1]
5. What are the known stability issues with this compound?
This compound is susceptible to several modes of degradation:
-
Hydrolysis: The γ-lactam ring in its spirocyclic core can be hydrolyzed, particularly under acidic or alkaline conditions. Maintaining a neutral pH (6.5-7.5) in aqueous solutions is crucial.[1]
-
Oxidation: The complex structure contains moieties that are sensitive to oxidation.[1] When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in aqueous buffers | Hydrolysis: The γ-lactam ring is susceptible to hydrolysis outside of a neutral pH range.[1] | Maintain the pH of aqueous solutions between 6.5 and 7.5 using a suitable buffer system. Prepare fresh solutions before use and avoid long-term storage in aqueous media.[1] |
| Compound degradation upon exposure to air | Oxidation: The molecule contains moieties sensitive to oxidation.[1] | Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. Consider adding antioxidants if compatible with your experimental setup.[1] |
| Inconsistent results or loss of potency in cell-based assays | Solvent-mediated degradation or interaction: Prolonged exposure to or high concentrations of DMSO can affect compound stability and cell health.[1] | Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.[1] |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility: this compound is a hydrophobic molecule.[1][3] | Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration does not cause precipitation. Sonication may aid dissolution, but avoid heating.[1] If precipitation persists, consider using a co-solvent system (e.g., with PEG300 and Tween 80).[3] |
| Variability in bioassay results | Inconsistent compound concentration due to poor solubility or degradation. | Ensure complete dissolution of the compound when preparing solutions. Visually inspect for any precipitate. Adhere to recommended storage and handling procedures to prevent degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of an this compound batch.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol or acetonitrile.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B, and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or 280 nm) or use a photodiode array (PDA) detector.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
Calculate the purity by determining the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: General Stability Assessment Using HPLC
This protocol outlines a method for assessing the stability of this compound under various stress conditions.
Materials:
-
This compound solution at a known concentration
-
HPLC system with a UV or MS detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., acetonitrile and water gradient)
-
Incubator, water bath, or light chamber for stress conditions
Procedure:
-
Initial Analysis (Time Zero):
-
Inject a sample of the freshly prepared this compound solution onto the HPLC system.
-
Record the chromatogram and determine the peak area of the intact compound. This will serve as the baseline (100% stability).[1]
-
-
Stress Conditions:
-
Aliquot the solution into separate tubes for each stress condition to be tested (e.g., different pH values, temperatures, light exposure).
-
Incubate the samples under the desired stress conditions for a defined period.
-
-
Time-Point Analysis:
-
At each scheduled time point, remove an aliquot from each stress condition.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
Record the peak area of the intact this compound.[1]
-
-
Data Analysis:
-
Calculate the percentage of the remaining compound at each time point relative to the initial (time zero) peak area.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.[1]
-
Visualizations
Caption: Experimental workflow for quality control of this compound batches.
Caption: Proposed involvement of Hof1 in cytokinesis and inhibition by this compound.
References
Technical Support Center: Overcoming Resistance to 11-O-Methylpseurotin A in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during in vitro and in vivo assays involving 11-O-Methylpseurotin A.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a fungal metabolite that has been identified as a selective inhibitor of a Hof1 deletion strain of Saccharomyces cerevisiae.[1][2][3] The Hof1 protein is a key regulator of cytokinesis, involved in the coordination of actomyosin (B1167339) ring contraction and septum formation.[2][3] This selective inhibition suggests that the compound's mechanism of action is related to cell cycle control.[4]
Q2: What are the common challenges observed when working with this compound in assays?
A2: Researchers may encounter issues such as loss of compound activity in aqueous buffers, degradation upon exposure to air, inconsistent results in cell-based assays, and precipitation in aqueous solutions.[2] These challenges are often linked to the compound's chemical properties, including its susceptibility to hydrolysis and oxidation, and its low aqueous solubility.[2]
Q3: What solvent is recommended for preparing stock solutions of this compound?
A3: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions of this compound.[2][5] For cell-based assays, it is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[5]
Q4: How should this compound stock solutions be stored?
A4: To ensure stability, stock solutions should be aliquoted into small volumes in amber or foil-wrapped microcentrifuge tubes to protect from light and stored at -80°C.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[2]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (MTT) Assays
Question: We are observing significant well-to-well and plate-to-plate variability in our MTT cytotoxicity assays with this compound. What are the likely causes and how can we mitigate this?
Answer: The MTT assay measures cellular metabolic activity, which can be influenced by several factors beyond direct cytotoxicity, leading to variability.[6]
Troubleshooting Table: MTT Assay Variability
| Potential Cause | Recommended Solution |
| Variable Cell Seeding Density | Optimize the cell seeding density for your specific cell line to ensure a robust signal without nutrient depletion.[6] |
| Compound Interference | This compound, as a natural product, may have a color that interferes with absorbance readings or it might directly react with the MTT reagent. Run a control plate with the compound in cell-free media to check for direct effects on the MTT reagent. |
| Incomplete Formazan (B1609692) Solubilization | Ensure complete dissolution of formazan crystals by gentle shaking and visual inspection before reading the absorbance.[6] |
| Contamination | Regularly check for and address any microbial contamination in cell cultures. |
Issue 2: Weak or Inconsistent Signal in NF-κB Luciferase Reporter Assays
Question: Our NF-κB luciferase reporter assay to assess the anti-inflammatory potential of this compound is yielding a weak and variable signal. How can we improve this?
Answer: Luciferase reporter assays are sensitive to various experimental conditions. Optimization is key to achieving a strong and reproducible signal.[6] Pseurotin A and its analogs have been shown to inhibit the NF-κB signaling pathway.[6]
Troubleshooting Table: Luciferase Reporter Assay Signal Issues
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio and use high-quality plasmid DNA. Ensure cells are at a low passage number and actively dividing.[6] |
| Weak Promoter Activity | Use a potent stimulus like TNF-α or LPS at an optimal concentration and time point to robustly activate the NF-κB promoter.[6] |
| Cell Lysis and Luciferase Activity | Ensure complete cell lysis and use a luciferase assay reagent with a stable signal. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment to avoid degradation.[2] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is designed to assess the potential cytotoxicity of this compound.[6]
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL to each well and incubate for 2-4 hours at 37°C, or until formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm.
Protocol 2: Anti-Inflammatory Screening (LPS-Induced Nitric Oxide Production)
This protocol screens for the anti-inflammatory effects of this compound in macrophages.[6]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at an optimized density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells and the compound but without LPS as a control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of nitric oxide produced.
Visualizations
Signaling Pathways
Caption: Known anti-inflammatory signaling pathway inhibition by pseurotins.
Caption: Postulated inhibition of Hof1-mediated cytokinesis in yeast.
Experimental and Logical Workflows
Caption: General experimental workflow for in vitro screening.
Caption: Logical approach to troubleshooting assay variability.
References
Technical Support Center: Refining Protocols for 11-O-Methylpseurotin A Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11-O-Methylpseurotin A. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and refine your experimental design for optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C, protected from light and moisture.[1] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]
Q2: What is the recommended solvent for dissolving this compound, and what is a safe final concentration for cell-based assays?
A2: High-purity, anhydrous DMSO is the most common and recommended solvent for preparing stock solutions of this compound.[1][3] For most cell-based assays, it is critical to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity and other off-target effects.[3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: My this compound is precipitating in my aqueous buffer. How can I prevent this?
A3: this compound is a hydrophobic molecule with limited aqueous solubility.[1] To prevent precipitation, prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with your assay and does not lead to precipitation.[1] Gentle sonication can aid dissolution, but be cautious to avoid heating the sample.[1]
Q4: I'm observing inconsistent results in my cell-based assays. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Compound Degradation: this compound can be susceptible to hydrolysis, especially under acidic or alkaline conditions, and oxidation.[1] It is recommended to prepare fresh working solutions from a frozen stock for each experiment and maintain a neutral pH (6.5-7.5) in your aqueous buffers.[1]
-
Solvent Effects: High concentrations of DMSO can impact cell health and compound stability.[1][3] Ensure the final DMSO concentration is minimized.
-
Cell Seeding Inconsistency: Variations in cell seeding density can lead to variability in metabolic activity and response to the compound.[3] Ensure a homogenous cell suspension during plating.
Q5: What is the known mechanism of action of this compound?
A5: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae.[4] Hof1 is a protein involved in cytokinesis, specifically in regulating the actomyosin (B1167339) ring and septum formation.[4][5] Additionally, related compounds (pseurotins) have been demonstrated to inhibit the JAK/STAT signaling pathway, particularly by reducing the phosphorylation of STAT3 in macrophages.[6]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Compound Activity in Aqueous Buffers | Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis under acidic or alkaline conditions.[1] | Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system.[1] Prepare fresh solutions before use and avoid long-term storage in aqueous media.[1] |
| Compound Degradation Upon Exposure to Air | Oxidation: The complex structure may be sensitive to oxidation.[1] | When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).[1] Use degassed solvents and media. |
| High Variability in Cytokine Measurements | Inconsistent Cell Seeding: Uneven cell distribution in plates.[3] | Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette.[3] |
| Variable Incubation Times: Inconsistent timing for stimulation or antibody steps in ELISA.[3] | Standardize all incubation times precisely. Use a timer and process plates individually to avoid delays.[3] | |
| Low or Inconsistent Signal in Luciferase Reporter Assays | Low Transfection Efficiency: Suboptimal DNA-to-reagent ratio or poor-quality plasmid DNA.[3] | Optimize the transfection protocol. Use high-quality plasmid DNA and low-passage, actively dividing cells.[3] |
| Weak Promoter Activity: Insufficient stimulation to activate the reporter construct.[3] | Use a potent stimulus (e.g., TNF-α or LPS) at an optimal concentration and timing.[3] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₇NO₈ |
| Molecular Weight | 445.46 g/mol |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO, Ethanol, Methanol |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 2 years | Protect from light and moisture.[2] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Minimize freeze-thaw cycles by using aliquots.[2] |
| Stock Solution in DMSO | 4°C | Up to 2 weeks | For short-term use.[2] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 445.46 g/mol = 4.45 mg[2]
-
Weighing: Carefully weigh the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolution: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -80°C.[2]
-
Working Solution Preparation: For cell-based assays, perform serial dilutions of the thawed stock solution in the appropriate cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.[2][3]
Protocol 2: MTT Cytotoxicity Assay
This protocol is to assess the potential cytotoxicity of this compound.
Materials:
-
Cells of interest (e.g., RAW 264.7)
-
96-well plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[3]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. Include a positive control for cytotoxicity.
-
Incubation: Incubate for the desired period (e.g., 24-48 hours).[3]
-
MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[3]
-
Solubilization: Add the solubilization buffer to each well and incubate (with gentle shaking) until the formazan crystals are completely dissolved.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: General Stability Assessment Using HPLC
This protocol provides a framework for assessing the stability of this compound under specific experimental conditions.
Materials:
-
This compound solution at a known concentration
-
HPLC system with a UV or MS detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., acetonitrile (B52724) and water gradient)
-
Incubator, water bath, or light chamber for stress conditions
Procedure:
-
Initial Analysis (Time Zero):
-
Inject a sample of the freshly prepared this compound solution into the HPLC system.
-
Obtain the chromatogram and record the peak area of the intact compound.
-
-
Stress Conditions:
-
Incubate the solution under the desired stress conditions (e.g., different pH values, temperatures, or exposure to light).
-
-
Time-Point Analysis:
-
At predetermined time intervals, withdraw an aliquot of the stressed solution and inject it into the HPLC system.
-
Record the peak area of the intact compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining compound at each time point relative to the initial concentration.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Roles of Hof1p, Bni1p, Bnr1p, and Myo1p in Cytokinesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of Hof1 by SCFGrr1 is important for actomyosin contraction during cytokinesis in yeast | The EMBO Journal [link.springer.com]
- 6. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 11-O-Methylpseurotin A and Pseurotin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 11-O-Methylpseurotin A and its parent compound, Pseurotin A. While both are fungal metabolites with interesting biological profiles, the extent of current research and available quantitative data differs significantly between them. This document aims to objectively present the existing experimental data, detail the methodologies used, and visualize the known mechanisms and workflows to aid in future research and development.
Executive Summary
Pseurotin A is a well-studied natural product with a broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Quantitative data, such as IC50 and MIC values, are available for several of these activities. In contrast, this compound is a derivative of Pseurotin A with a more narrowly defined and qualitatively described biological activity.[2] The primary reported activity for this compound is the selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene, suggesting a potential role in targeting cytokinesis.[1][2][4][5] However, there is a notable lack of publicly available quantitative data for the biological activities of this compound, which currently limits a direct quantitative comparison with Pseurotin A.[2]
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data for the biological activities of Pseurotin A. At present, no comparable quantitative data for this compound has been found in the peer-reviewed literature.
| Compound | Biological Activity | Assay | Target/Cell Line | Result |
| Pseurotin A | Anticancer | Not Specified | HCT116 | IC50: 4.5-72.0 μM |
| Anticancer | PCSK9 Secretion Inhibition | HepG2 | IC50: 1.2 µM | |
| Antibacterial | Minimum Inhibitory Concentration (MIC) | Bacillus cereus | MIC: 64 µg/mL | |
| Antibacterial | Minimum Inhibitory Concentration (MIC) | Shigella shiga | MIC: 64 µg/mL | |
| Antifungal | Chitin Synthase Inhibition | Coprinus cinereus | IC50: 81 µM | |
| This compound | Selective Inhibition | Yeast Halo Assay | S. cerevisiae (hof1Δ mutant) | Selective inhibition and decreased survival (qualitative)[2] |
| Antiseizure | In vivo model | Larval Zebrafish | Inactive[1] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Halo Assay for Toxic Peptides and Other Compounds in Microorganisms [en.bio-protocol.org]
- 2. A High-Throughput Yeast Halo Assay for Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Halo Assay for Toxic Peptides and Other Compounds in Microorganisms [bio-protocol.org]
- 5. scispace.com [scispace.com]
Unveiling 11-O-Methylpseurotin A as a Putative Hof1 Inhibitor: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 11-O-Methylpseurotin A as a direct inhibitor of the yeast protein Hof1. Research into small-molecule inhibitors of Hof1 is in its nascent stages. Currently, the characterization of this compound is primarily based on genetic screening assays rather than direct biochemical inhibition studies.[1]
This document will objectively compare the existing genetic evidence with the gold-standard biochemical and biophysical validation required to confirm direct inhibition. We will provide detailed experimental protocols and data presentation frameworks to guide researchers in rigorously assessing this compound as a potential chemical probe for studying cytokinesis.
Section 1: The Target - Hof1 Function and Regulation in Cytokinesis
Hof1 (Homolog of Fifteen) is a conserved F-BAR domain-containing protein in Saccharomyces cerevisiae that plays a crucial, multifaceted role in the final stage of cell division, cytokinesis.[2] It acts as a key regulatory scaffold protein at the bud neck, ensuring the coordinated action of the actomyosin (B1167339) ring and septum formation.
Hof1's function is tightly regulated by the Mitotic Exit Network (MEN), a signaling pathway that controls the transition from mitosis to the G1 phase.[2] Key regulatory steps include:
-
Phosphorylation: The polo-like kinase Cdc5 and the MEN kinase Dbf2-Mob1 sequentially phosphorylate Hof1.[2]
-
Relocalization: This phosphorylation cascade causes Hof1 to move from the septin rings to the actomyosin ring (AMR).[2]
-
Function at the AMR: At the AMR, Hof1 promotes ring contraction, membrane ingression, and primary septum formation through interactions with proteins like Myo1 (myosin II heavy chain) and the chitin (B13524) synthase Chs2.[3][4]
-
Interaction Network: Hof1 also interacts with other key cytokinesis proteins, including Inn1 and Cyk3, via its C-terminal SH3 domain to coordinate these events.[2][5]
Section 2: Current Evidence - A Genetic Link to Hof1
This compound was identified as a compound that selectively inhibits the growth of a yeast strain with a HOF1 gene deletion (hof1Δ).[1] This finding suggests a genetic interaction between the compound's activity and the Hof1 pathway. The primary experimental method used was the yeast halo assay.
Yeast Halo Assay: This technique is a powerful genetic screen for identifying compounds that are synthetically lethal or show selective inhibition with a specific gene deletion. A lawn of yeast (e.g., wild-type or a mutant strain) is spread on an agar (B569324) plate. A small amount of the test compound is spotted onto the center. If the compound is toxic to the yeast, it will diffuse into the agar and create a zone of growth inhibition, or a "halo," around the spot.[6] By comparing the size of the halos on wild-type versus mutant strains, one can identify selective inhibitors.
Data Presentation: Summary of Genetic Screen Findings
| Yeast Strain | Compound Tested | Observation | Implication |
| Wild-Type (WT) S. cerevisiae | This compound | Minimal or no zone of growth inhibition. | Compound is not generally toxic to yeast under these conditions. |
| hof1Δ Mutant S. cerevisiae | This compound | Significant zone of growth inhibition (large halo). | The absence of Hof1 sensitizes the yeast to the compound, suggesting the compound targets a pathway parallel to or interacting with Hof1 (synthetic lethality). |
Experimental Protocol: Yeast Halo Assay
1. Materials:
-
Yeast strains: Wild-type (S. cerevisiae, e.g., BY4741) and hof1Δ mutant.
-
Growth media: YPD agar plates and liquid YPD broth.
-
Top agar: 0.5% agar in water, sterilized and kept in a 55°C water bath.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) at a known concentration.
-
Sterile paper disks or micropipette.
2. Procedure:
-
Culture Preparation: Grow starter cultures of both wild-type and hof1Δ yeast strains in liquid YPD overnight at 30°C with shaking until saturated.[7]
-
Cell Lawn Preparation:
-
Compound Application:
-
Carefully spot a small, defined volume (e.g., 2-5 µL) of the this compound solution onto the center of each solidified yeast lawn. As a control, spot the solvent alone.
-
-
Incubation: Incubate the plates at 30°C for 24-48 hours, or until a dense lawn has grown.[7]
-
Data Analysis:
-
Measure the diameter of the clear zone of growth inhibition (the halo) for each plate.
-
Compare the halo diameter on the hof1Δ plate to the wild-type plate. A significantly larger halo on the mutant plate indicates selective inhibition.
-
Section 3: The Validation Gap: From Genetic Hit to Direct Inhibitor
The results from the halo assay are a promising starting point but do not confirm direct inhibition.[1] A genetic interaction can occur for many reasons (e.g., the compound inhibits a protein in a parallel pathway that becomes essential when Hof1 is absent). To validate this compound as a direct inhibitor, a rigorous biochemical and functional assessment is required.
Comparison of Evidence: Genetic vs. Direct Inhibition
| Metric | Genetic Evidence (Current Status) | Direct Inhibition Validation (Required) |
| Interaction | Inferred: The compound's effect is dependent on the presence/absence of the HOF1 gene. | Demonstrated: Direct, physical binding of this compound to purified Hof1 protein is shown. |
| Mechanism | Unknown: The molecular target is not confirmed. The effect could be indirect. | Confirmed: The compound is shown to directly modulate a known biochemical function of Hof1 (e.g., protein-protein interaction, enzymatic activity modulation). |
| Quantitation | Qualitative: Comparison of halo sizes. | Quantitative: Determination of binding affinity (Kd) and inhibitory concentration (IC50). |
| Confidence | Low: Suggests a lead for further investigation. | High: Confirms the compound as a specific tool for studying Hof1. |
Section 4: Experimental Roadmap for Validating Direct Inhibition
Part A: Confirming Direct Physical Binding
To prove that this compound is a direct inhibitor, one must first demonstrate that it physically binds to the Hof1 protein. Several in vitro techniques can be used for this purpose.
Data Presentation: Comparison of Binding Assay Techniques
| Technique | Principle | Expected Outcome for Positive Interaction |
| GST Pull-Down Assay | A GST-tagged Hof1 protein is immobilized on glutathione (B108866) beads. The beads are incubated with the compound. After washing, bound compound is detected. | This compound is detected in the eluate from the GST-Hof1 beads but not from the GST-only control beads. |
| Surface Plasmon Resonance (SPR) | Hof1 protein is immobilized on a sensor chip. A solution of this compound is flowed over the chip. Binding is detected as a change in the refractive index. | A dose-dependent binding response is observed, allowing for the calculation of association (ka), dissociation (kd), and affinity (Kd) constants. |
| Isothermal Titration Calorimetry (ITC) | A solution of this compound is titrated into a sample cell containing Hof1 protein. The heat released or absorbed upon binding is measured directly. | A characteristic binding isotherm is generated, from which thermodynamic parameters (Kd, ΔH, ΔS) of the interaction can be derived. |
| Cellular Thermal Shift Assay (CETSA) | The principle is that a ligand binding to a protein stabilizes it against thermal denaturation. Cells or lysates are heated to various temperatures in the presence and absence of the compound, and the amount of soluble Hof1 is measured. | Hof1 protein shows a higher melting temperature (is more stable) in the presence of this compound compared to the vehicle control. |
Experimental Protocol: GST Pull-Down Assay
1. Materials:
-
Recombinant proteins: Purified GST-tagged full-length Hof1 and GST-only control, expressed in E. coli or another suitable system.
-
Glutathione-agarose beads.
-
Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
Wash buffer (Binding buffer with a specific salt concentration, e.g., 150 mM NaCl).
-
Elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).
-
This compound solution.
-
Detection method: LC-MS/MS to detect the small molecule in the eluate.
2. Procedure:
-
Protein Immobilization:
-
Washing:
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer to remove any unbound protein.[10]
-
-
Binding Reaction:
-
Resuspend the washed beads (now with immobilized protein) in binding buffer.
-
Add this compound to the GST-Hof1 beads and the GST-only control beads at a desired concentration.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding.[10]
-
-
Final Washes:
-
Pellet the beads and wash them extensively (e.g., 5 times) with wash buffer to remove any non-specifically bound compound.
-
-
Elution:
-
Add elution buffer to the beads to release the GST-tagged protein and any specifically bound molecules. Incubate for 10-15 minutes at room temperature.
-
Pellet the beads and collect the supernatant (eluate).
-
-
Analysis:
-
Analyze the eluate fractions from both the GST-Hof1 and GST-only samples by LC-MS/MS to detect the presence and quantity of this compound. A signal in the GST-Hof1 eluate that is absent or significantly reduced in the GST-only eluate confirms direct binding.
-
Part B: Confirming Direct Functional Inhibition
Demonstrating direct binding is necessary but not sufficient. The compound must also be shown to modulate a known biochemical function of Hof1. It has been reported that Hof1 can directly inhibit the actin nucleation and elongation activities of the formin Bnr1. This provides a measurable function to test for inhibition.
Experimental Protocol: In Vitro Pyrene-Actin Polymerization Assay
1. Materials:
-
Recombinant proteins: Purified Hof1 (or its C-terminal half), and the C-terminal fragment of Bnr1 (containing the FH1 and FH2 domains).
-
Actin: Pyrene-labeled G-actin and unlabeled G-actin.
-
Buffers: G-buffer (for monomeric actin), 10X polymerization buffer.
-
This compound at various concentrations.
-
Fluorescence microplate reader or spectrofluorometer (Ex: 365 nm, Em: 407 nm).
2. Procedure:
-
Protein Pre-incubation:
-
In a microplate well or cuvette, pre-incubate a constant amount of Hof1 and Bnr1 proteins together for 15-20 minutes at room temperature. This allows them to form a complex.
-
In parallel reactions, add varying concentrations of this compound (or vehicle control) to this protein mixture and incubate for another 15-20 minutes.
-
-
Initiate Polymerization:
-
Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer.
-
To start the reaction, add the actin monomer mix to the wells containing the protein/compound mixtures and immediately add 1/10th volume of 10X polymerization buffer.
-
-
Monitor Fluorescence:
-
Immediately place the plate in the fluorescence reader and begin recording the fluorescence intensity over time. The signal will increase as G-actin incorporates into F-actin polymers.[11]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The initial slope of this curve is proportional to the rate of actin polymerization.
-
Compare the polymerization rates in the presence of Bnr1+Hof1 (the inhibited state) versus Bnr1+Hof1+compound.
-
If this compound is a direct inhibitor of the Hof1-Bnr1 interaction, it should disrupt Hof1's inhibitory function, leading to a restoration of Bnr1's activity (i.e., a faster polymerization rate).
-
Perform a dose-response curve to calculate an EC50 (the concentration of the compound that gives half-maximal effect).
-
Data Presentation: Quantifying Functional Activity
| Condition | This compound Conc. | Initial Polymerization Rate (RFU/sec) | % Bnr1 Activity Restored |
| Actin Alone | 0 µM | Baseline | 0% |
| + Bnr1 | 0 µM | Max Rate | 100% |
| + Bnr1 + Hof1 | 0 µM | Inhibited Rate | (Reference for inhibition) |
| + Bnr1 + Hof1 | X µM | (Measured Rate) | (Calculated) |
| + Bnr1 + Hof1 | Y µM | (Measured Rate) | (Calculated) |
| + Bnr1 + Hof1 | Z µM | (Measured Rate) | (Calculated) |
Section 5: Comparison with Alternatives
In the absence of a validated direct inhibitor, researchers rely on genetic tools to study protein function. Understanding the pros and cons of these approaches highlights the value of developing a specific chemical probe for Hof1.
Comparison of Research Tools for Studying Hof1
| Approach | Pros | Cons |
| Validated Small-Molecule Inhibitor | Temporal Control: Inhibition can be induced or reversed rapidly. Dose-Dependent: Effects can be tuned. Applicable to diverse genetic backgrounds. | Off-Target Effects: Can be a concern and require validation. Development: Time-consuming and resource-intensive to discover and validate. |
| Genetic Methods (hof1Δ, ts-mutants) | High Specificity: The genetic target is known precisely. Established Tool: Well-understood and widely used in yeast genetics. | No Temporal Control (for deletion): Cells may develop compensatory mechanisms. Pleiotropic Effects: Complete loss of a scaffold protein can have complex, indirect consequences. Lethality: May be lethal in combination with other mutations. |
Conclusion
This compound is a promising starting point for developing a chemical probe to study the essential cytokinesis regulator Hof1. The existing genetic data provides a compelling, albeit indirect, link between the compound and the Hof1 pathway.[1] However, for the research community to confidently use this molecule as a tool for dissecting the complex mechanisms of cell division, a rigorous and systematic validation is paramount.
This guide provides a clear experimental roadmap to bridge the gap between a genetic hit and a validated direct inhibitor. By demonstrating direct physical binding and the modulation of a known Hof1 function, researchers can establish this compound as a bona fide Hof1 inhibitor. Such a tool would be invaluable for providing the temporal and dose-dependent control that genetic methods lack, ultimately enabling a more nuanced understanding of cytokinesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphorylation-dependent regulation of the F-BAR protein Hof1 during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting and functional mechanisms of the cytokinesis-related F-BAR protein Hof1 during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Hof1–Cyk3 interaction in cleavage-furrow ingression and primary-septum formation during yeast cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halo Assay for Toxic Peptides and Other Compounds in Microorganisms [en.bio-protocol.org]
- 7. Pheromone Halo Assay | Dohlman Lab [med.unc.edu]
- 8. goldbio.com [goldbio.com]
- 9. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 10. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of Pseurotin Analogs: Efficacy, Toxicity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the in vivo performance of various pseurotin (B1257602) analogs, a class of fungal metabolites with promising therapeutic potential. Drawing from available preclinical data, this document summarizes their efficacy in various disease models, toxicity profiles, and underlying mechanisms of action, with a focus on Pseurotin A and Pseurotin D.
Executive Summary
Pseurotin A and its analogs have demonstrated significant therapeutic potential in preclinical in vivo models of cancer, inflammation, and bone disease. Pseurotin A is a dual inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion and its interaction with the low-density lipoprotein receptor (LDLR), highlighting its potential in managing diseases linked to hypercholesterolemia, including certain cancers. Both Pseurotin A and Pseurotin D have been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical regulator of immune responses and cell proliferation. While in vivo data for a broad range of pseurotin analogs remains limited, the existing research provides a solid foundation for further investigation and development of this promising class of natural products.
In Vivo Efficacy of Pseurotin Analogs
The in vivo efficacy of pseurotin analogs has been evaluated in several disease models, with Pseurotin A and D being the most extensively studied.
Anti-Cancer Activity
Pseurotin A has shown notable in vivo efficacy in suppressing tumor growth and recurrence in models of prostate and breast cancer. This has been linked to its ability to inhibit the PCSK9 axis.[1][2] In a xenograft model using PC-3 human prostate cancer cells, Pseurotin A treatment prevented both locoregional and distant tumor recurrences following surgical excision of the primary tumor.[1] A significant reduction in PCSK9 expression was observed in the tumors of treated mice.[1] Similarly, in a breast cancer model using BT-474 cells, daily oral administration of 10 mg/kg Pseurotin A suppressed tumor progression and recurrence.[2]
Azaspirene (B1251222), another related fungal product, and its synthetic analogs have demonstrated anti-angiogenic effects in vivo. In a xenograft model with FU-MMT-3 human uterine carcinosarcoma cells, azaspirene analogs significantly suppressed tumor growth and reduced microvessel density without apparent toxicity.[3][4] The mechanism is believed to involve the inhibition of Raf-1 activation, a key component of the VEGF signaling pathway.[5]
Anti-Inflammatory Activity
Pseurotin D has been shown to possess anti-inflammatory properties in vivo. In a mouse model of ovalbumin-induced delayed-type hypersensitivity, Pseurotin D treatment resulted in decreased footpad edema.[1] This effect is associated with the inhibition of STAT3, STAT5, and STAT6 phosphorylation, which are crucial for the proliferation and differentiation of B-cells involved in the allergic response.[1]
Osteoporosis
Pseurotin A has demonstrated a protective effect against bone loss in a mouse model of osteoporosis. In ovariectomized (OVX) mice, Pseurotin A treatment prevented bone loss and reduced the number of osteoclasts, the cells responsible for bone resorption.[6]
Other In Vivo Activity
Preliminary screening of 11-O-methylpseurotin A in a larval zebrafish model for antiseizure activity found it to be inactive.[6]
Table 1: Summary of In Vivo Efficacy of Pseurotin Analogs
| Pseurotin Analog | Animal Model | Condition | Key Findings |
| Pseurotin A | Nude mice (PC-3 xenograft) | Prostate Cancer | Prevented locoregional and distant tumor recurrence; decreased PCSK9 expression in tumors.[1] |
| Nude mice (BT-474 xenograft) | Breast Cancer | Suppressed tumor progression and recurrence; reduced plasma cholesterol.[2] | |
| Ovariectomized (OVX) mice | Osteoporosis | Prevented bone loss and reduced the number of osteoclasts.[6] | |
| Rat | Hepatocellular Carcinoma | Exerted an anti-hepatocarcinogenic effect.[6] | |
| Pseurotin D | Mouse | Ovalbumin-induced footpad edema | Decreased paw swelling.[1] |
| Azaspirene analogs | Nude mice (FU-MMT-3 xenograft) | Uterine Carcinosarcoma | Suppressed tumor growth and reduced microvessel density.[3][4] |
| This compound | Larval Zebrafish | Pentylenetetrazole (PTZ)-induced seizures | Inactive.[6] |
Pharmacokinetics and Toxicity
Detailed pharmacokinetic and toxicity studies are crucial for the clinical translation of any therapeutic agent. To date, most of the available in vivo data in this regard is for Pseurotin A.
A 90-day chronic safety assessment of Pseurotin A in Swiss albino mice at doses up to 80 mg/kg showed no signs of hematological, biochemical, or major organ toxicity.[5] Following intravenous administration, Pseurotin A demonstrated rapid distribution and elimination and was not detected in the brain, indicating an inability to cross the blood-brain barrier.[5] An acute toxicity study in Swiss albino mice determined the oral LD50 of Pseurotin A to be greater than 550 mg/kg.[7]
Table 2: Pharmacokinetic and Toxicity Profile of Pseurotin A
| Parameter | Value | Animal Model | Reference |
| Chronic Toxicity (90-day) | No observed toxicity up to 80 mg/kg | Swiss albino mice | [5] |
| Acute Oral LD50 | >550 mg/kg | Swiss albino mice | [7] |
| Blood-Brain Barrier Permeability | Not detected in the brain | Swiss albino mice | [5] |
Signaling Pathways and Mechanisms of Action
The biological activities of pseurotin analogs are attributed to their modulation of key signaling pathways.
Inhibition of the JAK/STAT Pathway
Both Pseurotin A and D have been shown to inhibit the JAK/STAT signaling pathway, which plays a pivotal role in immune responses, inflammation, and cell proliferation.[1] Specifically, they inhibit the phosphorylation of STAT3, STAT5, and STAT6.[1] This inhibition leads to the suppression of B-cell proliferation and differentiation into plasma cells, contributing to their anti-inflammatory and immunomodulatory effects.[1] Downstream targets of STAT3 that are implicated in cancer cell survival and proliferation, such as c-Myc, Cyclin D1, and Survivin, are consequently downregulated.[8][9]
Caption: Pseurotin A and D inhibit the JAK/STAT signaling pathway.
Inhibition of the PCSK9-LDLR Axis
Pseurotin A has been identified as a dual inhibitor of PCSK9, a protein that plays a critical role in cholesterol metabolism by promoting the degradation of the LDLR.[1][2] Pseurotin A both suppresses the secretion of PCSK9 and inhibits its protein-protein interaction with the LDLR.[2] This leads to an increase in LDLR levels on the cell surface, enhancing the clearance of LDL cholesterol from the circulation. This mechanism is particularly relevant to its anti-cancer effects in cholesterol-dependent tumors.[1]
Caption: Pseurotin A inhibits the PCSK9-LDLR degradation pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are summaries of key in vivo experimental protocols used in the evaluation of pseurotin analogs.
Ovariectomized (OVX) Mouse Model for Osteoporosis
-
Animals: Female mice (e.g., C57BL/6J).
-
Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency, leading to bone loss. A sham operation is performed on the control group.
-
Treatment: Following a recovery period, mice are treated with the pseurotin analog (e.g., Pseurotin A at 5 mg/kg, intraperitoneally, every 2 days for 6 weeks) or vehicle.
-
Analysis: Bone mineral density and microarchitecture are assessed using micro-computed tomography (µCT). Histomorphometric analysis of bone sections is performed to quantify osteoclast numbers.[3]
Xenograft Mouse Model for Anti-Cancer Efficacy
-
Animals: Immunocompromised mice (e.g., nude mice).
-
Procedure: Human cancer cells (e.g., PC-3 for prostate cancer) are subcutaneously or orthotopically injected into the mice.
-
Treatment: Once tumors are established, mice are treated with the pseurotin analog (e.g., Pseurotin A, daily oral gavage) or vehicle.
-
Analysis: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and analyzed for biomarker expression (e.g., PCSK9) by Western blot or immunohistochemistry.[1]
Ovalbumin-Induced Paw Edema Model for Inflammation
-
Animals: Mice (e.g., BALB/c).
-
Procedure: Mice are sensitized by intraperitoneal injection of ovalbumin (OVA) with an adjuvant. A subsequent challenge with OVA is administered to the paw to induce an inflammatory response.
-
Treatment: Pseurotin analog (e.g., Pseurotin D) or vehicle is administered prior to the OVA challenge.
-
Analysis: Paw volume is measured at various time points after the challenge to quantify the extent of edema.[1]
References
- 1. Natural pseurotins and analogs thereof inhibit activation of B-cells and differentiation into the plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Azaspirene analogs inhibit the growth of human uterine carcinosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaspirene Analogs Inhibit the Growth of Human Uterine Carcinosarcoma In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 5. Azaspirene, a fungal product, inhibits angiogenesis by blocking Raf-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of Pseurotin A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
11-O-Methylpseurotin A Ineffective in Zebrafish Seizure Model, Analogues Show Promise
For Immediate Release
A recent study evaluating a panel of marine-derived natural products has revealed that while 11-O-Methylpseurotin A demonstrated no antiseizure activity in a larval zebrafish model of epilepsy, its close chemical analogues, pseurotin (B1257602) A2 and azaspirofuran A, emerged as promising anticonvulsant agents.[1][2] This research underscores the utility of the zebrafish model for in vivo screening of novel therapeutic compounds and highlights the significant impact of minor structural modifications on the biological activity of natural products.
Researchers are increasingly turning to the zebrafish (Danio rerio) model for high-throughput screening of potential drug candidates due to their genetic tractability, rapid development, and transparent embryos that allow for detailed imaging of neuronal activity.[3][4] The pentylenetetrazole (PTZ) seizure model in zebrafish is a well-established method for inducing seizure-like behavior and electrophysiological activity, mimicking aspects of generalized seizures in humans.[5][6]
In a comprehensive screening of seven hetero-spirocyclic γ-lactams isolated from the marine fungus Aspergillus fumigatus, this compound was found to be inactive in the larval zebrafish PTZ seizure model.[1][2] In contrast, pseurotin A2 and azaspirofuran A were identified as active hits, effectively ameliorating PTZ-induced epileptiform discharges.[1][2]
The promising results for pseurotin A2 and azaspirofuran A in the zebrafish model were further validated in a mammalian model. Both compounds demonstrated dose-dependent efficacy in reducing seizure duration in the mouse 6 Hz psychomotor seizure model, suggesting their potential activity against drug-resistant seizures.[2] Subsequent ADMET (absorption, distribution, metabolism, excretion, and toxicity) assessments indicated that both pseurotin A2 and azaspirofuran A possess drug-like properties, making them viable lead compounds for further investigation in the development of novel antiepileptic therapies.[1][2][7]
Comparative Analysis of Pseurotin Derivatives and Azaspirofuran A
The following table summarizes the antiseizure activity of this compound and its active analogues in the zebrafish PTZ seizure model.
| Compound | Chemical Class | Antiseizure Activity in Zebrafish PTZ Model |
| This compound | Hetero-spirocyclic γ-lactam | Inactive[1][2] |
| Pseurotin A2 | Hetero-spirocyclic γ-lactam | Active[1][2] |
| Azaspirofuran A | Hetero-spirocyclic γ-lactam | Active[1][2] |
Experimental Protocols
Zebrafish Pentylenetetrazole (PTZ) Seizure Model
The evaluation of antiseizure activity was conducted using the larval zebrafish PTZ seizure model.[1][2]
Animals: Wild-type zebrafish larvae at 7 days post-fertilization (dpf) were utilized for the behavioral and electrophysiological assays.
Seizure Induction: Seizures were induced by immersing the larvae in a solution of pentylenetetrazole (PTZ), a GABA-A receptor antagonist. The concentration of PTZ is a critical parameter and is typically optimized to induce consistent seizure-like behavior without causing lethality.[8]
Compound Administration: The test compounds, including this compound, pseurotin A2, and azaspirofuran A, were dissolved in a suitable solvent (e.g., DMSO) and added to the embryo medium prior to PTZ exposure.
Behavioral Analysis: Larval movement was tracked using an automated video tracking system. Antiseizure activity was quantified by measuring the reduction in convulsive movements and hyperlocomotion induced by PTZ.[6]
Electrophysiological Analysis: To confirm the behavioral findings, local field potential recordings were taken from the midbrain of the zebrafish larvae.[1][2] A reduction in the frequency and amplitude of epileptiform discharges in the presence of the test compound was indicative of antiseizure activity.
Experimental Workflow
Caption: Zebrafish PTZ Seizure Model Experimental Workflow.
Signaling Pathways
The precise molecular targets of pseurotin A2 and azaspirofuran A that mediate their anticonvulsant effects have not yet been fully elucidated. PTZ is known to act as an antagonist of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By blocking GABAergic inhibition, PTZ leads to neuronal hyperexcitability and seizures. It is plausible that the active compounds, pseurotin A2 and azaspirofuran A, may act to restore inhibitory tone or reduce excitatory neurotransmission through various potential mechanisms that require further investigation.
Caption: Hypothesized GABAergic Signaling Pathway in the PTZ Seizure Model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Zebrafish-Based Discovery of Antiseizure Compounds from the Red Sea: Pseurotin A2 and Azaspirofuran A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Zebrafish-Based Platform for High-Throughput Epilepsy Modeling and Drug Screening in F0 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Innovative Epilepsy Modeling with Zebrafish | ZeClinics CRO [zeclinics.com]
- 6. mdpi.com [mdpi.com]
- 7. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 8. Frontiers | Neural Activity Correlates With Behavior Effects of Anti-Seizure Drugs Efficacy Using the Zebrafish Pentylenetetrazol Seizure Model [frontiersin.org]
Limited Antifungal Spectrum of 11-O-Methylpseurotin A: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the antifungal activity of 11-O-Methylpseurotin A with its parent compound, Pseurotin (B1257602) A, and other established antifungal agents. This guide provides available experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
Executive Summary
This compound, a derivative of the fungal secondary metabolite Pseurotin A, has demonstrated a narrow and specific spectrum of biological activity rather than broad-spectrum antifungal efficacy. While Pseurotin A is proposed to inhibit chitin (B13524) synthase, a crucial enzyme for fungal cell wall integrity, comprehensive data on the direct, broad-spectrum antifungal activity of this compound is notably absent in publicly available literature.[1] Its primary reported activity is the selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene, suggesting a potential mechanism of action related to the regulation of cytokinesis.[1][2][3] This guide provides a comparative overview of this compound, Pseurotin A, and other antifungal agents, highlighting the current data limitations and areas for future research.
Data Presentation: Antifungal and Enzyme Inhibitory Activity
Quantitative data on the broad-spectrum antifungal activity of this compound, such as Minimum Inhibitory Concentrations (MICs) against pathogenic fungi, is not currently available in the peer-reviewed literature.[1] The following table summarizes the available quantitative data for the parent compound, Pseurotin A, and provides a comparative context with other common antifungal agents.
| Compound | Target Organism/Enzyme | Assay Type | Result | Citation |
| Pseurotin A | Chitin Synthase (Coprinus cinereus) | Enzyme Inhibition | IC50: 81 µM | [4] |
| Bacillus cereus | Minimum Inhibitory Concentration (MIC) | 64 µg/mL | [5] | |
| Shigella shiga | Minimum Inhibitory Concentration (MIC) | 64 µg/mL | [5] | |
| Erwinia carotovora | Minimum Inhibitory Concentration (MIC) | IC50: 220 µg/ml | [6] | |
| Pseudomonas syringae | Minimum Inhibitory Concentration (MIC) | IC50: 112 µg/ml | [6] | |
| 8-O-Demethylpseurotin A | Chitin Synthase (Coprinus cinereus) | Enzyme Inhibition | IC50: 192 µM | [4] |
| Fluconazole | Candida albicans | Minimum Inhibitory Concentration (MIC) | Varies significantly by strain | [7] |
| Terbinafine | Trichophyton rubrum | Minimum Inhibitory Concentration (MIC) | Highly potent, often <1 µg/mL | [8][9] |
| Amphotericin B | Broad Spectrum | Minimum Inhibitory Concentration (MIC) | Gold standard, potent against most fungi | [7] |
Proposed Mechanisms of Action
This compound: Interference with Cytokinesis
The selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene points to a potential mechanism involving the disruption of cytokinesis.[1][3] The Hof1 protein is integral to the regulation of the actomyosin (B1167339) ring contraction during cell division.[1] Interference with this process by this compound could lead to failed cell separation and subsequent cell death.[1]
Pseurotin A: Inhibition of Chitin Synthase
Pseurotin A is reported to act as a competitive inhibitor of chitin synthase.[1] This enzyme is essential for the synthesis of chitin, a primary component of the fungal cell wall.[1] By inhibiting chitin synthase, Pseurotin A disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[1]
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific microorganism.[1]
-
Preparation of Antifungal Stock Solution: Dissolve the test compound (e.g., this compound, Pseurotin A) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Inoculum Preparation: Culture the fungal strain to be tested on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain a fresh, pure culture.[1] Prepare a standardized suspension of the fungal cells or spores in a sterile saline solution, adjusting the concentration to a defined value (e.g., 10^4 to 10^5 CFU/mL).
-
Microplate Preparation: Serially dilute the antifungal stock solution in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35°C for yeasts, 28-30°C for molds) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.[1]
Chitin Synthase Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against the chitin synthase enzyme.
-
Enzyme Preparation: Isolate chitin synthase from a suitable fungal source (e.g., Coprinus cinereus). This can involve cell disruption, membrane fractionation, and solubilization of the enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, the substrate UDP-N-acetylglucosamine (radiolabeled or linked to a chromophore for detection), and the solubilized chitin synthase enzyme.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., Pseurotin A) to the reaction mixture. Include a control with no inhibitor.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period to allow for chitin synthesis.
-
Quantification of Chitin: Stop the reaction and quantify the amount of chitin produced. This can be done by measuring the incorporation of the radiolabeled substrate into the chitin polymer or by a colorimetric method.
-
IC50 Determination: Calculate the concentration of the test compound that inhibits 50% of the chitin synthase activity (IC50).
Comparison with Other Antifungal Agents
The currently available antifungal arsenal (B13267) is broadly categorized based on their mechanism of action.
-
Azoles (e.g., Fluconazole, Itraconazole): Inhibit the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. They generally have a broad spectrum of activity against yeasts and molds.[7]
-
Polyenes (e.g., Amphotericin B): Bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell leakage and death. They have a very broad spectrum of activity but can be associated with significant toxicity.[7]
-
Echinocandins (e.g., Caspofungin, Micafungin): Inhibit the synthesis of β-(1,3)-glucan, another essential component of the fungal cell wall. They are particularly effective against Candida and Aspergillus species.
-
Allylamines (e.g., Terbinafine): Inhibit squalene (B77637) epoxidase, an enzyme involved in the early stages of ergosterol biosynthesis. They are highly active against dermatophytes.[8]
Compared to these established classes of antifungals, the data on this compound suggests a highly specific and limited spectrum of activity. Its potential mechanism of targeting cytokinesis is distinct from the major classes of antifungals that primarily target the cell wall or cell membrane. While this specificity could be advantageous in targeted therapies, its lack of broad-spectrum activity makes it an unlikely candidate for empirical antifungal treatment.
Conclusion and Future Directions
The available evidence indicates that this compound is not a broad-spectrum antifungal agent. Its selective activity against a Saccharomyces cerevisiae hof1Δ mutant strain suggests a specific mechanism of action related to cytokinesis, which warrants further investigation to elucidate its precise molecular target. In contrast, its parent compound, Pseurotin A, exhibits some antibacterial and enzyme-inhibitory activity, but its direct antifungal efficacy is also a subject of conflicting reports.
For researchers in drug development, this compound may serve as a chemical probe to study the intricacies of fungal cytokinesis. However, extensive further research, including broad-panel antifungal susceptibility testing against clinically relevant fungal pathogens and in vivo efficacy studies, would be necessary to determine if it or its derivatives hold any therapeutic potential as antifungal agents. The limited antifungal spectrum of this compound, based on current knowledge, positions it as a tool for basic research rather than a promising lead for a broad-spectrum antifungal drug.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Cycloaspeptide A and pseurotin A from the endophytic fungus Penicillium janczewskii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Profile of 11-O-Methylpseurotin A: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a bioactive compound is paramount. This guide provides a comparative analysis of the known biological targets of pseurotin (B1257602) A, the parent compound of 11-O-Methylpseurotin A, to offer insights into potential cross-reactivity. Currently, public data on the broad cross-reactivity of this compound is limited, with its primary reported activity being the selective inhibition of a Hof1 deletion strain in Saccharomyces cerevisiae.
The data presented herein for pseurotin A serves as a surrogate to guide future investigations into the selectivity of this compound. It is critical to note that the methylation at the 11-O position may alter the target binding profile, and direct experimental validation for this compound is necessary.
Comparative Analysis of Pseurotin A Target Interactions
Pseurotin A has been demonstrated to interact with multiple targets, suggesting a potential for a broader biological activity profile. The following table summarizes the known targets of pseurotin A and its observed effects, providing a baseline for potential cross-reactivity studies of its analogue, this compound.
| Target/Pathway | Observed Effect of Pseurotin A | Organism/System | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| PCSK9 | Dual inhibitor of secretion and interaction with LDLR | Human cell lines (HepG2, PC-3, 22Rv1) | IC₅₀ = 1.20 μM (PCSK9 secretion in HepG2) | [1][2] |
| Tumor Metabolism | Downregulation of PKM2 and LDH5; Upregulation of PDHB, ATPB, and Cyto-C | Human glioma cells | IC₅₀ = 0.51-29.3 μM (glioma cell proliferation) | [3] |
| MAPK Signaling | Suppression of ERK, P38, and JNK pathways | Murine models | Not specified | [4] |
| NF-κB Signaling | Suppression of NF-κB pathway | Murine models | Not specified | [4] |
| NFATc1 Signaling | Inhibition of NFATc1 signaling | Murine models | Not specified | [4] |
| IgE Production | Inhibition of IgE production | In vitro | Not specified | [5] |
| Chitin Synthase | Competitive inhibitor | Fungi | Not specified | [6] |
Experimental Methodologies
To facilitate the design of cross-reactivity studies for this compound, detailed protocols for key experiments performed on pseurotin A are provided below.
PCSK9 Secretion Assay
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells.
-
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., pseurotin A) for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted PCSK9 in the supernatant using a commercially available ELISA kit.
-
Determine the IC₅₀ value by plotting the percentage of PCSK9 inhibition against the compound concentration.
-
Inhibition of PCSK9-LDLR Interaction
-
Method: Surface Plasmon Resonance (SPR).[7]
-
Protocol:
-
Immobilize recombinant human LDLR protein on a sensor chip.
-
Inject a mixture of recombinant human PCSK9 and the test compound at various concentrations over the sensor surface.
-
Measure the binding response of PCSK9 to LDLR in the presence and absence of the test compound.
-
Calculate the percentage of inhibition of the PCSK9-LDLR interaction.
-
Western Blot Analysis for Metabolic Enzymes
-
Cell Line: Human glioma cells.[3]
-
Protocol:
-
Treat glioma cells with the test compound for a specified period.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for PKM2, LDH5, PDHB, ATPB, and Cyto-C.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
Visualizing a Potential Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by pseurotin A, based on the available literature. This provides a visual framework for designing experiments to test the effects of this compound on similar pathways.
Caption: Postulated signaling pathways affected by Pseurotin A.
Experimental Workflow for Cross-Reactivity Screening
A systematic approach is essential to determine the selectivity profile of this compound. The following workflow outlines a general strategy for such an investigation.
Caption: A general workflow for assessing cross-reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PCSK9 Axis-Targeting Pseurotin A as a Novel Prostate Cancer Recurrence Suppressor Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiglioma pseurotin A from marine Bacillus sp. FS8D regulating tumour metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseurotin A Inhibits Osteoclastogenesis and Prevents Ovariectomized-Induced Bone Loss by Suppressing Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pseurotin A as a novel suppressor of hormone dependent breast cancer progression and recurrence by inhibiting PCSK9 secretion and interaction with LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 11-O-Methylpseurotin A and Its Analogs: Unraveling Structure-Activity Relationships
A notable gap exists in the scientific literature regarding the comprehensive structure-activity relationship (SAR) of a series of 11-O-Methylpseurotin A derivatives. While research has illuminated the biological activities of the parent compound and its close relatives, Pseurotin (B1257602) A and Pseurotin D, a systematic exploration of how structural modifications to this compound impact its efficacy is not yet publicly available. This guide, therefore, provides a comparative analysis of this compound, Pseurotin A, and Pseurotin D, leveraging the available data to offer foundational insights that can inform future SAR studies.
Comparative Biological Activity
The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae[1]. The Hof1 protein is crucial for regulating mitosis and cytokinesis, suggesting a potential mechanism of action for this compound related to cell cycle control[1]. In contrast, Pseurotin A and Pseurotin D have demonstrated a broader range of biological activities, including anti-inflammatory and anti-cancer effects[1].
A comparative overview of the in vivo efficacy of these compounds is presented below:
| Compound | Animal Model | Condition | Key Findings |
| This compound | Larval Zebrafish | Pentylenetetrazole (PTZ)-induced seizures | Inactive in preventing seizure activity[1]. |
| Pseurotin A | Ovariectomized (OVX) Mouse | Osteoporosis | Prevented bone loss and reduced the number of osteoclasts. |
| Pseurotin A | Rat | Hepatocellular Carcinoma | Exerted an anti-hepatocarcinogenic effect[1]. |
| Pseurotin D | Mouse | Ovalbumin-induced footpad edema | Decreased paw swelling and the production of pro-inflammatory cytokines[1]. |
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is crucial for its experimental handling and for the design of future derivatives.
| Property | Value |
| Molecular Formula | C23H27NO8[] |
| Molecular Weight | 445.46 g/mol [] |
| Appearance | Solid Powder[] |
| Solubility | Soluble in DMSO, Ethanol, Methanol[]. |
| Storage Conditions | Powder: -20°C, protected from light and moisture. Stock solutions (in DMSO): -80°C[3]. |
Signaling Pathways and Potential Mechanisms
The biological activities of pseurotins are often linked to their ability to modulate key signaling pathways. The STAT (Signal Transducer and Activator of Transcription) pathway, which is integral to immune responses and cell growth, has been identified as a target for Pseurotin A and D[1].
Caption: Simplified signaling pathway for Pseurotin A and D.
Experimental Protocols
To ensure the reproducibility of experimental results, standardized protocols for the preparation and handling of this compound are essential.
Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the preparation of a 10 mM stock solution, a common starting point for various cell-based assays[4].
-
Calculation of Mass: The required mass of this compound is calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 445.46 g/mol / 1000 = 4.45 mg[4].
-
Dissolution Procedure:
-
Don appropriate personal protective equipment (PPE) and perform all steps in a laminar flow hood to maintain sterility.
-
Carefully weigh the calculated mass of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter is present[4].
-
General Experimental Workflow for In Vivo Studies
The evaluation of pseurotin compounds in vivo typically follows a standardized workflow.
Caption: General experimental workflow for in vivo studies.
Conclusion and Future Directions
The available data indicates that while this compound exhibits specific in vitro activity, its in vivo efficacy for certain conditions like seizure disorders appears limited[1]. In contrast, Pseurotin A and D show promise in anti-inflammatory and anti-cancer applications[1]. The structural differences between these molecules, particularly the methylation at the 11-O position, likely account for their varied biological activities.
To establish a clear structure-activity relationship for this compound derivatives, future research should focus on the synthesis of a library of analogs with systematic modifications to the core pseurotin scaffold. These modifications could include alterations to the benzoyl group, the side chain, and the spirocyclic core. Subsequent screening of these derivatives in a panel of relevant biological assays will be critical to identify key structural features that govern potency and selectivity. Such studies will be invaluable for the development of novel therapeutic agents based on the pseurotin framework.
References
Comparative Guide to Confirming Selective Inhibition of the hof1Δ Yeast Strain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and experimentally confirming the selective inhibition of the Saccharomyces cerevisiae hof1Δ yeast strain. The information presented herein is intended to guide research efforts in identifying compounds that exhibit synthetic lethality with the deletion of the HOF1 gene, a critical component of the yeast cytokinesis machinery.
Introduction to Hof1 and the hof1Δ Phenotype
Hof1 (Homologue Of Fifteen) is a conserved F-BAR domain protein that plays a pivotal role in the final stages of cell division, specifically in cytokinesis, in budding yeast. It is a key regulator that coordinates the contraction of the actomyosin (B1167339) ring with the formation of the primary septum, ensuring the proper separation of mother and daughter cells. The function of Hof1 is intricately regulated by phosphorylation through multiple cell cycle kinases, including Cdk1, the polo-like kinase Cdc5, and the Dbf2–Mob1 kinase complex, which is a part of the Mitotic Exit Network (MEN).
Deletion of the HOF1 gene (hof1Δ) results in a temperature-sensitive phenotype. At permissive temperatures, the cells are viable but may exhibit subtle defects in cell separation. However, at elevated temperatures, hof1Δ strains display a severe cytokinesis defect, leading to the formation of chains of interconnected cells due to the failure of septum formation and cell separation. This temperature sensitivity underscores the critical, yet partially redundant, role of Hof1 in cytokinesis.
The Principle of Selective Inhibition via Synthetic Lethality
A powerful strategy for targeting cells with a specific genetic mutation is the concept of synthetic lethality. A synthetic lethal interaction occurs when the combination of two genetic mutations, or a mutation and a chemical inhibitor, leads to cell death, while either event alone is viable. In the context of the hof1Δ strain, a compound that inhibits a protein whose function becomes essential in the absence of Hof1 would selectively kill the hof1Δ mutant while having minimal effect on wild-type yeast.
Recent studies have identified a synthetic lethal interaction between the deletion of HOF1 and the deletion of BIL2 (budding-site-interacting ligand 2). Bil2 is a novel inhibitor of the formin Bnr1, which is responsible for assembling actin cables. This genetic interaction suggests that the simultaneous loss of both Hof1 and Bil2 function is catastrophic for the cell, likely due to a collapse in the regulation of actin dynamics during cytokinesis. Therefore, a chemical inhibitor of the Bil2 protein would be predicted to be selectively lethal to the hof1Δ yeast strain.
Hypothetical Comparison of a Selective Inhibitor
For the purpose of this guide, we will consider a hypothetical selective inhibitor, designated "Bil2-Inhib-A" , which specifically targets the function of the Bil2 protein. The following table summarizes the expected quantitative data from experiments comparing the effect of Bil2-Inhib-A on the growth of wild-type (WT) and hof1Δ yeast strains.
| Strain | Treatment | Concentration (μM) | Relative Growth (% of Control) | IC50 (μM) |
| Wild-Type (WT) | DMSO (Control) | - | 100% | >100 |
| Wild-Type (WT) | Bil2-Inhib-A | 10 | 95% | >100 |
| Wild-Type (WT) | Bil2-Inhib-A | 50 | 88% | >100 |
| Wild-Type (WT) | Bil2-Inhib-A | 100 | 82% | >100 |
| hof1Δ | DMSO (Control) | - | 100% | >100 |
| hof1Δ | Bil2-Inhib-A | 10 | 45% | 12.5 |
| hof1Δ | Bil2-Inhib-A | 50 | 15% | 12.5 |
| hof1Δ | Bil2-Inhib-A | 100 | 2% | 12.5 |
Table 1: Comparative Growth Inhibition of a Hypothetical Bil2 Inhibitor. This table illustrates the expected selective inhibitory effect of "Bil2-Inhib-A" on the hof1Δ strain compared to the wild-type strain. The significant reduction in relative growth and the much lower IC50 value for the hof1Δ strain highlight the synthetic lethal interaction.
Experimental Protocols
To experimentally validate the selective inhibition of the hof1Δ strain, the following protocols for yeast growth assays can be employed.
Liquid Growth Assay in Microplate Reader
This method allows for high-throughput and quantitative measurement of yeast growth kinetics.
Materials:
-
YPD broth (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile 96-well flat-bottom microplates
-
Microplate reader with shaking and temperature control
-
Wild-type and hof1Δ yeast strains
-
Test compound (e.g., Bil2-Inhib-A) and vehicle control (e.g., DMSO)
Procedure:
-
Inoculate single colonies of WT and hof1Δ yeast into 5 mL of YPD broth and grow overnight at 30°C with shaking.
-
The next day, measure the optical density at 600 nm (OD600) of the overnight cultures.
-
Dilute the cultures in fresh YPD to a starting OD600 of 0.1.
-
In a 96-well plate, add 198 µL of the diluted yeast culture to each well.
-
Prepare serial dilutions of the test compound in the appropriate vehicle.
-
Add 2 µL of the compound dilutions or vehicle control to the wells. Set up triplicate wells for each condition.
-
Incubate the plate in a microplate reader at 30°C with intermittent shaking.
-
Measure the OD600 of each well every 30 minutes for 24-48 hours.
-
Plot the OD600 values over time to generate growth curves. Calculate the area under the curve (AUC) or the doubling time to quantify the inhibitory effect.
Spot Assay on Solid Media
This is a semi-quantitative method to assess cell viability and growth inhibition.
Materials:
-
YPD agar (B569324) plates
-
Wild-type and hof1Δ yeast strains
-
Test compound and vehicle control
Procedure:
-
Grow overnight cultures of WT and hof1Δ yeast as described above.
-
Normalize the cultures to an OD600 of 1.0 in sterile water.
-
Prepare a 5-fold serial dilution series of each culture in a 96-well plate (e.g., 1:5, 1:25, 1:125, 1:625).
-
Prepare YPD agar plates containing different concentrations of the test compound and a control plate with the vehicle.
-
Spot 5 µL of each dilution onto the agar plates.
-
Allow the spots to dry completely.
-
Incubate the plates at 30°C for 48-72 hours.
-
Photograph the plates to document the growth differences.
Visualizing the Molecular Context and Experimental Design
To better understand the underlying biology and the experimental approach, the following diagrams are provided.
Caption: Hof1 Signaling Pathway in Yeast Cytokinesis.
Safety Operating Guide
Proper Disposal Procedures for 11-O-Methylpseurotin A: A Guide for Laboratory Professionals
For immediate reference, 11-O-Methylpseurotin A must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1] Under no circumstances should this compound be released into the environment or disposed of down the drain, due to its high aquatic toxicity. [1]
This guide provides essential safety and logistical information for the proper disposal of this compound, a fungal metabolite used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination, in line with regulatory requirements such as the Resource Conservation and Recovery Act (RCRA). This document is intended for researchers, scientists, and drug development professionals actively working with this compound.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and be fully aware of its hazards. The primary risks associated with this compound are oral toxicity and extreme, long-lasting toxicity to aquatic life.[1]
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear the following personal protective equipment:
| PPE | Specification | Purpose |
| Gloves | Nitrile, double-gloved | To prevent skin contact with the compound. |
| Eye Protection | Chemical splash goggles or a face shield | To protect eyes from splashes of solutions or fine dust. |
| Lab Coat | Standard laboratory coat, fully buttoned | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if handling solid) | Recommended when handling the solid compound outside of a chemical fume hood. |
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately:
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice.[1] Rinse mouth with water.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present.[1]
-
Spillage: Collect any spillage.[1] Avoid release into the environment.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a designated hazardous waste stream. The following protocol outlines the necessary steps for proper waste segregation, containment, and labeling.
Experimental Protocol for Waste Segregation and Disposal
-
Designate a Waste Container:
-
Use a dedicated, leak-proof, and sealable waste container compatible with organic compounds.
-
The container must be clearly labeled as "Hazardous Waste: this compound".
-
Include the hazard pictograms for "Acute Toxicity (Oral)" and "Hazardous to the Aquatic Environment."
-
-
Segregate Waste Streams:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and any other materials that have come into direct contact with the solid compound into the designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Container Management:
-
Keep the hazardous waste container sealed at all times, except when adding waste.
-
Store the waste container in a designated, secure area within the laboratory, away from general laboratory traffic.
-
Ensure secondary containment is in place to prevent the spread of material in case of a primary container leak.
-
-
Final Disposal:
-
Once the waste container is full, or in accordance with your institution's waste accumulation timelines, arrange for pickup by your institution's EHS or a certified hazardous waste contractor.
-
Ensure all required waste disposal forms are completed accurately, detailing the contents of the container.
-
The final step is the disposal of the contained waste at an approved and licensed waste disposal plant.[1]
-
Data Presentation: Hazard and Disposal Information
| Parameter | Data | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 956904-34-0 | [1] |
| Molecular Formula | C₂₃H₂₇NO₈ | [1] |
| GHS Classification | Acute Toxicity, Oral (Category 4) | [1] |
| Acute Aquatic Toxicity (Category 1) | [1] | |
| Chronic Aquatic Toxicity (Category 1) | [1] | |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant | [1] |
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
Logical Relationship of Hazards and Disposal Requirements
Caption: Relationship between hazards and disposal mandates.
References
Personal protective equipment for handling 11-O-Methylpseurotin A
This guide provides critical safety and logistical information for the handling and disposal of 11-O-Methylpseurotin A, a bioactive fungal metabolite. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental release. This information is intended for use by trained researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.
Due to its potent biological activity and the absence of a defined Occupational Exposure Limit (OEL), this compound should be handled as a potent compound, exercising a high degree of caution to prevent exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling this compound, based on best practices for potent pharmaceutical compounds[2][3][4].
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for all operations involving handling of the solid compound or potential for aerosol generation. A full-facepiece PAPR can offer a high Assigned Protection Factor (APF)[2][5]. |
| Reusable Half or Full-Facepiece Respirator | For lower-risk activities, use with P100/FFP3 particulate filters. A proper fit test is mandatory[2]. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals[2]. |
| Body Protection | Disposable Coveralls | Use coveralls made of materials such as Tyvek® to protect against dust and potential splashes[2]. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing[2]. | |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Wear chemical splash goggles providing a complete seal around the eyes. A face shield may be worn over goggles for additional protection[2]. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting[2]. |
Operational Plan for Safe Handling
A systematic approach is crucial for safely handling this compound. The following step-by-step plan outlines the key phases of handling, from receipt to experimental use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound at -20°C in a clearly labeled, dedicated, and secure location[6][].
-
Maintain an accurate inventory of the compound.
2. Preparation for Handling:
-
All handling of solid this compound should be conducted within a containment device such as a glove box or a certified chemical fume hood with appropriate airflow.
-
Prepare a designated work area. Cover surfaces with absorbent, disposable bench paper.
-
Assemble all necessary equipment, including microbalances, spatulas, and solvent-dispensing systems, within the containment area.
-
Prepare labeled waste containers for all types of waste that will be generated (solid, liquid, sharps)[2].
3. Weighing and Aliquoting:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing and aliquoting of the solid compound within the primary containment device to minimize the risk of airborne particulates.
-
Use dedicated, disposable weighing boats and spatulas.
-
Handle the compound gently to avoid creating dust.
4. Dissolution:
-
This compound is soluble in ethanol, methanol, and DMSO[6][].
-
Add the solvent to the vessel containing the pre-weighed compound slowly and carefully to avoid splashing.
-
Cap the vessel securely before removing it from the containment area.
5. Experimental Use:
-
When handling solutions of this compound, continue to wear appropriate PPE, including double gloves and eye protection.
-
All procedures with the potential to generate aerosols should be performed in a chemical fume hood.
6. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment in the work area with a suitable cleaning agent.
-
Carefully doff PPE in the designated area to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container[2].
-
Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE[2].
Disposal Plan
Due to its high aquatic toxicity, all waste contaminated with this compound must be disposed of as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, bench paper, and weighing boats, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a sealed, labeled hazardous waste container. Do not dispose of any solutions containing this compound down the drain.
-
Sharps Waste: Dispose of any contaminated sharps in a designated sharps container for hazardous waste.
-
Waste Disposal: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations[1].
Experimental Protocols
While specific experimental protocols will vary, the principles of containment and exposure minimization must be integrated into every step. For instance, in a cell-based assay, the addition of the compound to the cell culture medium should be performed in a biosafety cabinet to maintain sterility and contain any potential aerosols.
Safe Handling Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
